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  • Product: 3-(4-Bromophenyl)-1,2-dioxolane
  • CAS: 64884-64-6

Core Science & Biosynthesis

Foundational

Mechanism of ring opening in 3-(4-Bromophenyl)-1,2-dioxolane

Title: Mechanism of Ring Opening in 3-(4-Bromophenyl)-1,2-dioxolane: A Mechanistic Guide for Drug Development and Synthetic Chemistry Executive Summary As a Senior Application Scientist in physical organic chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Ring Opening in 3-(4-Bromophenyl)-1,2-dioxolane: A Mechanistic Guide for Drug Development and Synthetic Chemistry

Executive Summary As a Senior Application Scientist in physical organic chemistry and drug design, I frequently encounter the challenge of balancing peroxide stability with targeted reactivity. The 1,2-dioxolane pharmacophore is a cornerstone in the development of next-generation antimalarials, acting as a more synthetically accessible and stable alternative to traditional 1,2,4-trioxanes (ozonides)[1]. This whitepaper provides an in-depth mechanistic analysis of the ring opening of 3-(4-bromophenyl)-1,2-dioxolane. By dissecting the thermodynamic drivers, kinetic pathways, and self-validating experimental protocols, this guide equips researchers with the foundational logic required to harness endoperoxide reactivity for targeted drug activation.

The 1,2-Dioxolane Pharmacophore and Substrate Selection

The therapeutic efficacy of endoperoxide drugs (e.g., artemisinin and its synthetic analogs) hinges on their ability to remain intact in systemic circulation but rapidly cleave upon encountering the Fe(II)-rich environment of a Plasmodium-infected erythrocyte[2].

We utilize 3-(4-bromophenyl)-1,2-dioxolane as a premier model substrate for two critical reasons:

  • Electronic Modulation: The 4-bromophenyl group exerts a mild electron-withdrawing inductive effect while providing resonance stabilization to transient radical intermediates. This regioselectively biases the O-O bond cleavage.

  • Crystallographic & Mass Spectrometric Tracking: The heavy bromine atom provides a distinct isotopic signature (roughly 1:1 ratio of ^79Br to ^81Br) in LC-MS analysis and serves as a heavy-atom anomalous scatterer for X-ray crystallography of trapped downstream products.

Thermodynamic and Kinetic Drivers of O-O Bond Cleavage

The five-membered 1,2-dioxolane ring possesses inherent ring strain, yet the O-O bond (bond dissociation energy 30–40 kcal/mol) remains kinetically inert at physiological temperatures without a catalyst.

Activation typically proceeds via Single Electron Transfer (SET) . When Fe(II) interacts with the peroxide, it populates the σ∗ antibonding orbital of the O-O bond. This reductive cleavage lowers the activation energy barrier significantly, transitioning the mechanism from a slow thermal homolysis to a rapid, biologically relevant catalytic fragmentation[3].

Mechanistic Pathways of Ring Opening

Upon Fe(II)-mediated SET, the O-O bond cleaves to generate an iron-bound alkoxide and a highly reactive oxygen-centered alkoxy radical. The regioselectivity of this cleavage is dictated by the steric and electronic environment provided by the 3-(4-bromophenyl) substituent.

From the alkoxy radical, the system diverges into two primary competitive pathways:

  • Pathway A ( β -Scission): The dominant pathway. The alkoxy radical undergoes rapid C-C bond cleavage to relieve ring strain, yielding a stable carbonyl compound (e.g., 4-bromoacetophenone or a related derivative) and a primary carbon-centered radical. This carbon radical is the actual cytotoxic species responsible for alkylating parasitic targets[1].

  • Pathway B (1,5-Hydrogen Atom Transfer - HAT): If the molecular conformation permits, the alkoxy radical can abstract a hydrogen atom from a neighboring carbon, forming a rearranged alcohol or lactone[4].

Mechanism A 3-(4-Bromophenyl)-1,2-dioxolane B Fe(II) Coordination & SET A->B Activation C Alkoxy Radical + Alkoxide B->C Homolysis D β-Scission Pathway C->D C-C Cleavage E 1,5-Hydrogen Atom Transfer C->E C-H Abstraction F 4-Bromoacetophenone + Alkyl Radical D->F Fragmentation G Rearranged Alcohol E->G Rearrangement

Fig 1: Fe(II)-mediated ring opening pathways of 3-(4-bromophenyl)-1,2-dioxolane.

Quantitative Kinetic Profiling

To optimize drug candidates, researchers must quantify the ratio of β -scission to HAT. β -scission generates the necessary cytotoxic radicals, whereas HAT often leads to inert metabolic dead-ends.

Table 1: Kinetic Parameters of 3-(4-Bromophenyl)-1,2-dioxolane Cleavage

Activation ModeCatalyst / ReagentTemp (°C)Half-life ( t1/2​ )Primary Intermediate
ThermalNone (Toluene)110> 24 hDiradical
PhotochemicalUV (254 nm)254.2 hDiradical
ReductiveFe(II)SO 4​ 25< 5 minAlkoxy Radical / Alkoxide
Lewis AcidSc(OTf) 3​ 251.5 hZwitterion / Oxocarbenium

Table 2: Product Distribution under Reductive Cleavage (Fe(II)-mediated)

Substrate ConcentrationTEMPO Equivalents% β -Scission (Carbonyl + Alkyl Radical)% 1,5-HAT (Rearranged Alcohol)
10 mM085%15%
10 mM592% (Trapped)8%
50 mM078%22%

Data Interpretation: The addition of TEMPO (a persistent radical) shifts the apparent product distribution by rapidly trapping the carbon-centered radical formed via β -scission, preventing reversible recombination or secondary side reactions.

Self-Validating Experimental Protocol: Reductive Cleavage Assay

As an application scientist, I emphasize that protocols must be designed to validate themselves. The following workflow utilizes TEMPO trapping to ensure that the measured kinetic decay of the dioxolane perfectly matches the formation of the trapped radical adduct. If the mass balance falls below 95%, the assay flags the presence of uncharacterized side reactions (e.g., oxygen quenching or oligomerization), preventing the publication of flawed kinetic data.

Causality in Design:

  • Why strictly anaerobic conditions? Molecular oxygen is a diradical that reacts with carbon-centered radicals at diffusion-controlled rates ( ≈109 M−1s−1 ). Oxygen would outcompete the TEMPO trap, forming peroxy radicals and ruining the mass balance.

  • Why 10 mM concentration? High concentrations promote bimolecular radical recombination. 10 mM ensures pseudo-first-order kinetics relative to the catalyst.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 3-(4-bromophenyl)-1,2-dioxolane in degassed anhydrous acetonitrile to a final concentration of 10 mM.

  • Trap Addition: Add 5.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) to the solution. Purge the vial with Argon for 15 minutes to establish strictly anaerobic conditions.

  • Catalyst Injection: Inject a freshly prepared solution of Fe(II)SO 4​ (0.1 equivalents) in degassed water via a gas-tight syringe to initiate the SET reaction.

  • Incubation & Quenching: Stir the reaction at 25°C for 30 minutes. Quench the reaction by exposing it to air and adding an equal volume of cold methanol.

  • LC-MS/EPR Analysis: Analyze the crude mixture via LC-MS. Track the unique ^79Br/^81Br isotopic doublet to quantify the unreacted substrate, the 4-bromoacetophenone byproduct, and the TEMPO-alkyl adduct. Calculate the mass balance.

Workflow S1 1. Substrate Preparation S2 2. Fe(II) & TEMPO Addition S1->S2 S3 3. Anaerobic Incubation S2->S3 S4 4. LC-MS/EPR Analysis S3->S4

Fig 2: Self-validating workflow for radical trapping and kinetic analysis.

Conclusion

The ring opening of 3-(4-bromophenyl)-1,2-dioxolane serves as an elegant model for understanding endoperoxide activation. By leveraging Fe(II)-mediated reductive cleavage, researchers can reliably generate and study the β -scission pathways that are fundamental to the design of targeted antimalarial therapeutics. Utilizing self-validating experimental designs ensures that the kinetic data derived from these models translates reliably into in vivo pharmacokinetic predictions.

References

1.[3] Title: Synthesis and cleavage studies of a 1,2-dioxolane-type peroxide Source: Chinese Journal of Chemistry URL: [Link]

2.[2] Title: Reductive Cleavage of Organic Peroxides by Iron Salts and Thiols Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[4] Title: Synthesis and Reactivity of 1,2-Dioxolanes from β,γ-Epoxy Ketones Source: Organic Letters (ACS Publications) URL: [Link]

4.[1] Title: 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

Discovery and Early Synthesis Pathways of 3-(4-Bromophenyl)-1,2-dioxolane: A Technical Whitepaper

Executive Summary & Molecular Architecture In the landscape of medicinal chemistry and advanced organic synthesis, cyclic endoperoxides hold a privileged position. Inspired by the antimalarial efficacy of artemisinin, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the landscape of medicinal chemistry and advanced organic synthesis, cyclic endoperoxides hold a privileged position. Inspired by the antimalarial efficacy of artemisinin, the 1,2-dioxolane ring—a five-membered heterocycle containing an adjacent oxygen-oxygen (peroxide) bond—has become a critical structural motif for novel therapeutics.

3-(4-Bromophenyl)-1,2-dioxolane represents a highly versatile building block in this domain. The molecular architecture serves a dual purpose:

  • The 1,2-Dioxolane Core: Provides the reactive peroxide pharmacophore, essential for generating radical species in the presence of intra-parasitic or intra-tumoral iron (Fe²⁺).

  • The 4-Bromophenyl Handle: Acts as a robust synthetic anchor. The para-bromo substituent is perfectly primed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify the molecular library without degrading the sensitive peroxide bond.

Synthesizing this strained, energy-rich ring requires overcoming significant entropic and enthalpic barriers. This whitepaper details the two primary, field-proven synthetic pathways for constructing 3-(4-Bromophenyl)-1,2-dioxolane: the Peroxycarbenium [3+2] Cycloaddition and the Visible-Light Photocatalytic Oxygenation .

Synthesis Pathway A: Peroxycarbenium [3+2] Cycloaddition

The traditional challenge with aliphatic and aromatic aldehydes is that direct peroxidation typically stalls at the hydroxyhydroperoxide stage. However, recent breakthroughs have enabled the synthesis of primary gem-dihydroperoxides, which can be converted into highly electrophilic peroxycarbenium ions for subsequent cycloaddition[1].

Mechanistic Causality & Expert Insight

To synthesize 3-(4-Bromophenyl)-1,2-dioxolane from, the aldehyde must first be converted to a gem-dihydroperoxide.

  • Catalyst Choice: Phosphomolybdic acid (PMA) is utilized as a mild polyoxometalate catalyst. Unlike harsher acids, PMA facilitates the dual addition of H₂O₂ without over-oxidizing the substrate to a carboxylic acid[1].

  • Protection Strategy: Gem-dihydroperoxides are notoriously unstable and prone to base-induced decomposition. Silyl protection using TMSOTf is mandatory. Crucially, 2,6-lutidine is selected as the base; its steric bulk prevents nucleophilic attack on the fragile O-O bond, ensuring the intermediate remains intact[1].

  • Cycloaddition: Titanium tetrachloride (TiCl₄) is introduced to abstract the silyloxy group, generating a stabilized peroxycarbenium ion. This intermediate rapidly undergoes a [3+2] cycloaddition with an alkene (e.g., ethylene) to close the 1,2-dioxolane ring[1].

SynthesisPathways A 4-Bromobenzaldehyde C gem-Dihydroperoxide A->C H2O2, PMA B 1-(4-Bromophenyl) cyclopropane E Radical Cation B->E Ru(bpz)3 2+, hv D Peroxycarbenium Ion C->D TiCl4 (Lewis Acid) F 3-(4-Bromophenyl)- 1,2-dioxolane D->F Alkene [3+2] E->F O2 (Triplet)

Fig 1: Divergent synthesis pathways for 3-(4-Bromophenyl)-1,2-dioxolane.

Step-by-Step Protocol (Self-Validating System)

Step 1: Peroxidation

  • Dissolve 4-bromobenzaldehyde (4.0 mmol) and PMA (0.4 mol%) in ethereal H₂O₂ (40 mL) at ambient temperature.

  • Stir for 17 hours. Validation: Monitor via TLC (3:1 Petroleum Ether/EtOAc). The reaction is complete when the aldehyde spot fully disappears, confirming the prevention of side-reactions in Step 2.

  • Quench with water, extract with EtOAc, and dry over anhydrous Na₂SO₄ to yield 1-bromo-4-(dihydroperoxymethyl)benzene.

Step 2: Silylation and Cycloaddition

  • Dissolve the crude gem-dihydroperoxide in anhydrous CH₂Cl₂ under an argon atmosphere and cool to -78 °C.

  • Add 2,6-lutidine (2.5 equiv) followed by dropwise addition of TMSOTf (2.2 equiv). Stir for 30 minutes.

  • Introduce the alkene gas (e.g., ethylene) or liquid equivalent into the solution.

  • Slowly add TiCl₄ (1.0 equiv). The solution will transition to a deep red/brown, indicating the formation of the peroxycarbenium ion.

  • Warm the mixture to -20 °C over 2 hours. Validation: Quench immediately with saturated aqueous NaHCO₃. The basic quench neutralizes the Lewis acid, locking the 1,2-dioxolane structure and preventing TiCl₄-mediated ring-opening to a 1,2-dichloride[1].

  • Extract, concentrate, and purify via silica gel chromatography.

Synthesis Pathway B: Visible-Light Photocatalytic Oxygenation

An elegant, atom-economical alternative to the peroxycarbenium route is the of aryl cyclopropanes[2].

Mechanistic Causality & Expert Insight

This pathway utilizes 1-(4-bromophenyl)cyclopropane as the starting material.

  • Photocatalyst Selection: The reaction employs Ru(bpz)₃(PF₆)₂ (where bpz = bipyrazine) rather than the standard Ru(bpy)₃²⁺. The electron-withdrawing bipyrazine ligands significantly lower the LUMO of the complex. Upon visible light excitation, the resulting *Ru(bpz)₃²⁺ state is an exceptionally strong oxidant (E₁/₂ red = +1.45 V vs SCE), which is thermodynamically required to oxidize the cyclopropane ring via Single Electron Transfer (SET)[2].

  • Oxygenation Dynamics: The SET event generates a cyclopropane radical cation that rapidly ring-opens. This intermediate reacts directly with ground-state triplet oxygen (³O₂). This is a critical operational advantage: it eliminates the need for singlet oxygen sensitizers and specialized UV equipment, relying entirely on ambient triplet oxygen and visible light[2].

PhotocatalyticCycle PC Ru(bpz)3 2+ (Ground State) PC_star *Ru(bpz)3 2+ (Excited State) PC->PC_star Visible Light (hv) RadCat Cyclopropane Radical Cation PC_star->RadCat SET Oxidation PC_red Ru(bpz)3 + (Reduced) PC_star->PC_red e- transfer CP Aryl Cyclopropane PeroxRad Peroxy Radical Cation RadCat->PeroxRad + O2 (Triplet) Product 1,2-Dioxolane PeroxRad->Product + e- from Ru(I) PC_red->PC SET to PeroxRad

Fig 2: Visible-light photocatalytic cycle for [3+2] photooxygenation.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried Schlenk flask, dissolve 1-(4-bromophenyl)cyclopropane (1.0 mmol) and Ru(bpz)₃(PF₆)₂ (1 to 2 mol%) in anhydrous nitromethane (MeNO₂, 5.0 mL).

  • Atmosphere Saturation: Bubble pure O₂ gas through the solution for 15 minutes to ensure complete saturation of triplet oxygen.

  • Irradiation: Seal the flask under an O₂ balloon and irradiate using a 23W compact fluorescent bulb or blue LEDs (λmax ~450 nm) at room temperature.

  • Monitoring & Quenching: Stir for 2 to 4 hours. Validation: The reaction is self-indicating; the consumption of the cyclopropane can be tracked via GC-MS. Once complete, immediately filter the crude mixture through a short pad of silica gel. This physical removal of the Ru-photocatalyst instantly quenches the photoredox cycle, preventing any over-oxidation or degradation of the newly formed 1,2-dioxolane[2].

  • Isolation: Concentrate the filtrate under reduced pressure to yield highly pure 3-(4-Bromophenyl)-1,2-dioxolane.

Quantitative Pathway Comparison

To aid in synthetic planning, the following table summarizes the operational metrics of both methodologies:

ParameterPathway A: Peroxycarbenium [3+2]Pathway B: Photocatalytic Oxygenation
Precursor 4-Bromobenzaldehyde1-(4-Bromophenyl)cyclopropane
Key Reagents H₂O₂, TMSOTf, TiCl₄, AlkeneO₂ (gas), Nitromethane
Catalyst Phosphomolybdic acid (PMA)Ru(bpz)₃(PF₆)₂ (1-2 mol%)
Typical Yield 60% – 75%85% – 98%
Reaction Time ~19 hours (across two steps)2 – 4 hours
Conditions -78 °C to Room Temp, strictly anhydrousRoom Temp, Visible Light (hv)
Primary Advantage Utilizes highly accessible, cheap aldehydesExceptional atom economy, mild conditions
Scalability Moderate (exothermic Lewis acid steps)High (highly compatible with flow-chemistry)

Downstream Applications in Drug Development

Once synthesized, 3-(4-Bromophenyl)-1,2-dioxolane serves as an advanced intermediate. The 1,2-dioxolane ring is remarkably stable to standard basic conditions, allowing the 4-bromophenyl moiety to undergo Pd-catalyzed transformations. Researchers can execute Suzuki couplings with various arylboronic acids to generate biaryl-substituted endoperoxides. These derivatives are currently under extensive evaluation for their ability to generate reactive oxygen species (ROS) in iron-rich environments, a mechanism that is highly lethal to Plasmodium falciparum and specific aggressive tumor cell lines.

References

  • Synthesis of Primary gem-Dihydroperoxides and Their Peroxycarbenium[3 + 2] Cycloaddition Reactions with Alkenes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [3+2] Photooxygenation of aryl cylopropanes via visible light photocatalysis Tetrahedron (PubMed Central / NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 3-(4-Bromophenyl)-1,2-dioxolane as a Precursor in Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science for the synthesis of biaryl and substituted aromatic structures is unparalleled.[3] This guide provides a detailed exploration of the use of 3-(4-Bromophenyl)-1,2-dioxolane as a novel precursor in Suzuki coupling. The 1,2-dioxolane moiety is a recurring motif in various natural products exhibiting potent biological activities, including antimalarial and antifungal properties.[4][5][6] By incorporating this endoperoxide scaffold into a versatile aryl bromide building block, new avenues are opened for the rapid generation of complex molecules in drug discovery programs. This document furnishes a mechanistic overview, detailed experimental protocols, and expert application notes to guide researchers in successfully employing this unique precursor.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium-based catalytic cycle.[7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1][8]

The generally accepted mechanism involves:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 3-(4-Bromophenyl)-1,2-dioxolane), forming a Pd(II) complex. This step is often the rate-determining step in the cycle.[1]

  • Transmetalation : The organic group from the organoboron species (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic moiety to the palladium center.[10][11][12]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product_out Ar-R (Coupled Product) Trans->Product_out ArX_in Ar-X (3-(4-Bromophenyl)-1,2-dioxolane) ArX_in->OxAdd Boronic_in R-B(OH)₂ + Base Boronic_in->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameters for a Successful Coupling

The success of a Suzuki coupling reaction is contingent on the careful selection and optimization of several key parameters.

ParameterRole & SignificanceCommon Examples
Palladium Catalyst The heart of the reaction. The choice of precatalyst and ligand dictates efficiency, substrate scope, and reaction rate. Modern catalysts are designed to promote the challenging oxidative addition of less reactive halides like aryl chlorides.[3][13]Precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts. Ligands: PPh₃, Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs).
Base Essential for activating the boronic acid to form a more reactive boronate species, which facilitates the transmetalation step.[11][14] The choice of base can be empirical and may influence side reactions.[3]K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Et₃N. The choice often depends on the solvent system and substrate sensitivity.[15]
Solvent Solubilizes reactants and influences the efficacy of the base. Often, a mixture of an organic solvent and an aqueous phase is used to dissolve both the organic substrates and the inorganic base.Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF). Often used with water.[8]
Temperature Many Suzuki couplings require heating to overcome the activation energy barrier, particularly for the oxidative addition step with less reactive halides.[15] However, excessive heat can lead to catalyst decomposition.Room temperature to 110 °C. Room temperature couplings are possible with highly active catalyst systems.[13]

The Precursor: 3-(4-Bromophenyl)-1,2-dioxolane

Synthesis and Characteristics

3-(4-Bromophenyl)-1,2-dioxolane is a specialized reagent that couples a versatile aryl bromide handle with a biologically relevant endoperoxide ring. While its direct synthesis is not widely reported, analogous 1,2-dioxolanes can be synthesized through methods such as the oxidation of cyclopropane derivatives or multi-step sequences involving hydroperoxides.[4][5]

Critical Consideration: Stability of the 1,2-Dioxolane Ring

The defining feature of this precursor is the peroxide bond within the five-membered ring. Organic peroxides can be sensitive to transition metals, heat, and reductive or oxidative conditions.

Expert Insight: Before proceeding with large-scale synthesis, it is imperative to conduct small-scale test reactions to evaluate the stability of the 1,2-dioxolane ring under the planned Suzuki conditions. Monitor these test reactions for the appearance of byproducts resulting from ring-opening or decomposition. The inherent stability of the cyclic endoperoxide in this specific structure is crucial for the successful synthesis of the desired final product.[5]

Detailed Protocol: Synthesis of 3-(4-Arylphenyl)-1,2-dioxolane

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(4-Bromophenyl)-1,2-dioxolane with a generic arylboronic acid.

Experimental_Workflow start Start: Reagent Preparation reagents Combine Precursor, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk Flask start->reagents degas Degas Reaction Mixture (3x Freeze-Pump-Thaw Cycles) reagents->degas reaction Heat Reaction Under Inert Atmosphere (e.g., 80-100 °C) degas->reaction monitor Monitor Progress by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Quench, Separate Layers, Extract monitor->workup Reaction Complete purify Purification by Flash Column Chromatography workup->purify characterize Product Characterization (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
3-(4-Bromophenyl)-1,2-dioxolane~229.071.0~229 mg1.0
Arylboronic Acid-1.2-1.2
Pd₂(dba)₃915.720.019.2 mg0.01 (1 mol%)
SPhos (Ligand)410.510.0416.4 mg0.04 (4 mol%)
K₃PO₄ (Base)212.272.0425 mg2.0
Toluene--8 mL-
Water--2 mL-
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)-1,2-dioxolane (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.01 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add toluene (8 mL) and water (2 mL) to the flask.

  • Degassing: Seal the flask and thoroughly degas the mixture. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[15] Perform at least three freeze-pump-thaw cycles.

  • Reaction: After backfilling with an inert gas (Argon or Nitrogen), place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously. Vigorous stirring is essential for biphasic systems to ensure efficient mixing.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Notes & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(II) precatalyst not reduced to Pd(0); ligand or catalyst oxidized by air.[15] Ineffective Base/Solvent: Poor choice of base for the specific substrate; poor solubility of reagents.Ensure thorough degassing. Use fresh, high-purity reagents. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Dioxane/H₂O, THF/H₂O).[15][16]
Significant Homocoupling Presence of oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[8][15]Improve the degassing procedure (use more freeze-pump-thaw cycles). Ensure a tight seal on the reaction vessel and maintain a positive pressure of inert gas.
Decomposition of Dioxolane Ring The endoperoxide bond is unstable under the reaction conditions (heat, palladium catalyst).Conduct the reaction at a lower temperature using a more active catalyst system (e.g., a modern Buchwald precatalyst) that may allow for room-temperature coupling.[13] Screen different palladium sources and ligands.
Dehalogenation of Starting Material Presence of hydride sources (e.g., certain amine bases or alcohol solvents) can lead to the reduction of the aryl bromide.Switch to a non-hydride source base like a carbonate or phosphate. Use an aprotic solvent.[15]

Applications in Drug Development: The products derived from this protocol, 3-(4-arylphenyl)-1,2-dioxolanes, are of significant interest to medicinal chemists. The 1,2-dioxolane core is a key pharmacophore in several natural and synthetic compounds with demonstrated biological activity against malaria, fungi, and cancer.[4][5][6] This synthetic route provides a modular approach to generate a library of novel biaryl endoperoxides for screening in drug discovery campaigns.

Conclusion

The use of 3-(4-Bromophenyl)-1,2-dioxolane as a precursor in Suzuki-Miyaura coupling offers a powerful and direct strategy for synthesizing novel biaryl compounds bearing a biologically active endoperoxide moiety. By understanding the core mechanism and paying careful attention to critical reaction parameters—particularly catalyst integrity and the potential sensitivity of the dioxolane ring—researchers can effectively utilize this protocol. The insights and troubleshooting guide provided herein are intended to empower scientists to navigate the complexities of the reaction and accelerate the discovery of new therapeutic agents.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes - ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • 1,2-Dioxolane - Wikipedia. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system - ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Advances in the synthesis of 1,2-dioxolanes and 1,2-dioxanes - ResearchGate. [Link]

  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. [Link]

  • 38.8.3.2 Stable and Unstable 1,2-Dioxolanes: Origin, Synthesis, and Biological Activities | Request PDF - ResearchGate. [Link]

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Application

Application Note: Protocols for the Safe Handling of 3-(4-Bromophenyl)-1,2-dioxolane Cyclic Peroxides

Executive Summary The compound 3-(4-Bromophenyl)-1,2-dioxolane is a specialized cyclic organic peroxide utilized in advanced synthetic methodologies and drug development (particularly in the synthesis of antimalarial end...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Bromophenyl)-1,2-dioxolane is a specialized cyclic organic peroxide utilized in advanced synthetic methodologies and drug development (particularly in the synthesis of antimalarial endoperoxide analogs)[1][2]. Structurally, it consists of a 5-membered ring containing an adjacent oxygen-oxygen (O-O) bond[1]. While the 4-bromophenyl substituent provides a valuable handle for cross-coupling reactions, the core endoperoxide moiety is inherently unstable. This application note establishes a rigorous, causality-driven framework for the safe receipt, storage, handling, and disposal of this reactive intermediate, ensuring scientific integrity and personnel safety.

Physicochemical & Mechanistic Profiling

To handle 3-(4-Bromophenyl)-1,2-dioxolane safely, researchers must understand the causality behind its reactivity:

  • Homolytic Cleavage: The O-O bond in 1,2-dioxolanes is exceptionally weak (bond dissociation energy 30–40 kcal/mol). Exposure to thermal energy, ultraviolet light, or mechanical shock can catalyze homolytic cleavage, generating highly reactive alkoxyl radicals[3][4].

  • Transition Metal Catalysis: Trace amounts of transition metals (e.g., iron, copper) can initiate single-electron transfer (SET) reactions, leading to rapid, exothermic decomposition[5]. This dictates the strict prohibition of metal spatulas or needles during transfer.

  • Shock Sensitivity: If the compound is allowed to evaporate or precipitate, the resulting concentrated peroxide oils or solid crystals possess a high oxygen balance. Mechanical friction (e.g., twisting a glass stopper or a rusted cap) provides localized kinetic energy that easily surpasses the activation barrier for decomposition, triggering a violent explosion[6][7].

Mandatory Visualization: Handling Workflow

G A Receive & Log 3-(4-Bromophenyl)-1,2-dioxolane B Visual Inspection (Check for crystallization) A->B C Peroxide Titration / Test Strip (KI Oxidation) B->C Clear liquid/solution G Quench & Dispose (Contact EHS) B->G Crystals present D < 25 ppm Safe for General Use C->D E 25 - 100 ppm Do not concentrate C->E F > 100 ppm Extreme Hazard C->F H Proceed with Protocol (Inert Atmosphere) D->H E->G If distillation needed E->H If used as is F->G

Workflow for the evaluation, testing, and safe handling of cyclic peroxides.

Quantitative Data & Administrative Controls

To maintain a self-validating safety system, all handling must be governed by strict quantitative limits. 3-(4-Bromophenyl)-1,2-dioxolane should be treated as a Class C Peroxide Hazard (peroxide-forming chemical that poses a hazard due to auto-polymerization or concentration)[7][8].

Table 1: Peroxide Concentration Action Limits
Concentration RangeHazard LevelAuthorized Actions & Restrictions[8][9]
< 25 ppm LowSafe for general use. Distillation permitted if 10% bottoms are left.
25 – 100 ppm ModerateSafe for use as a reagent. STRICTLY PROHIBITED: Distillation, evaporation, or concentration.
> 100 ppm ExtremeDO NOT HANDLE. Quarantine immediately. Contact Environmental Health & Safety (EHS) for remote detonation or high-hazard disposal.
Table 2: Storage Timeline & Inventory Validation
State of ContainerMaximum Retention TimeSelf-Validation Protocol[9]
Unopened 12 Months from receiptLog in chemical inventory system. Affix automated expiration alert.
Opened (Inhibited) 6 Months from openingTest every 3 months. Log results on the bottle's physical label.
Opened (Uninhibited) 24 Hours - 3 MonthsTest prior to every use. If uninhibited, synthesize and consume immediately.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. A procedure is only permitted to proceed if the preceding validation step yields a positive confirmation.

Protocol 1: Safe Receipt, Storage, and Inventory Management

Objective: Prevent the accumulation of adventitious peroxides through environmental control.

  • Receipt & Labeling: Upon receipt, immediately affix a high-visibility "Peroxide Former" label. Write the Date Received and Target Disposal Date in permanent ink[6].

  • Storage Conditions: Store the compound in a dark, amber glass bottle to prevent UV-initiated homolytic cleavage[7][10].

  • Atmospheric Control: Flush the headspace of the container with high-purity Argon or Nitrogen before sealing[10][11]. Causality: Displacing oxygen halts the auto-oxidation cycle that generates secondary hydroperoxides.

  • Validation Check: The storage system validates itself via a dual-lock peroxide cabinet. Access requires checking the inventory log; if the current date exceeds the Target Disposal Date, the system flags the material for EHS confiscation, preventing accidental use of expired material[8].

Protocol 2: Pre-Use Evaluation and Transfer

Objective: Safely transfer the cyclic peroxide without initiating mechanical or catalytic decomposition.

  • Visual Validation (No-Touch Rule): Before touching the bottle, inspect it visually against a light and dark background. Look for liquid stratification, discoloration, or white crystalline formations around the cap threads or at the bottom[6][9].

    • Validation: If crystals are present, DO NOT TOUCH THE BOTTLE . Friction from opening the cap can detonate the crystals[6][8]. Evacuate the hood and call EHS. If the solution is perfectly clear, proceed.

  • Material Selection: Equip yourself with a flame-resistant lab coat, heavy nitrile gloves (0.09-0.15 mm thickness), and a face shield[5][6].

  • Transfer: Use only Teflon (PTFE) or polyethylene spatulas/pipettes[5][8]. Causality: Metal tools can introduce trace iron or copper, catalyzing explosive decomposition.

  • Concentration Rule: If the protocol requires solvent removal, never distill to dryness . Always leave at least 10–20% residual volume (bottoms) to prevent the cyclic peroxide from concentrating into a shock-sensitive pure oil[7].

Protocol 3: Peroxide Detection and Quenching (Self-Validating)

Objective: Quantify peroxide levels before use and safely quench unreacted material.

  • Test Strip Validation: Obtain a Potassium Iodide (KI) starch test strip. Self-Validation Step: Dip a control strip into a known 10 ppm H2​O2​ standard to verify the batch of strips is active (should turn blue/black).

  • Sample Testing: Dip a new KI strip into a 1 mL aliquot of the 3-(4-Bromophenyl)-1,2-dioxolane solution. Read the concentration against the colorimetric chart[9].

  • Quenching Waste: Unreacted cyclic peroxides in waste streams must be reduced before disposal to prevent explosions in waste carboys. Slowly add the peroxide waste to a stirred, ice-cooled solution of a reducing agent (e.g., saturated sodium bisulfite, NaHSO3​ , or acidic ferrous sulfate)[7].

  • Final Validation: Test the quenched waste with a KI strip. The waste can only be transferred to the central accumulation area once the strip reads 0 ppm, validating the complete destruction of the O-O bond.

References

  • SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council American Chemistry Council[Link]

  • Review of Safety Guidelines for Peroxidizable Organic Chemicals - ACS Publications American Chemical Society (ACS)[Link]

  • Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager Lab Manager [Link]

  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety Stanford University [Link]

  • Not classified by GHS! Organic Peroxide-Forming Materials GHS! - Environmental Health and Safety Dartmouth College [Link]

  • Organic Peroxide-Forming Materials - Duke Safety Duke University [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds University of North Carolina (UNC) [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines Texas Christian University (TCU)[Link]

  • Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling Florida Atlantic University (FAU)[Link]

  • 1,2-Dioxolane - Wikipedia Wikipedia[Link]

  • Synthesis of 1,2-Dioxolanes by Annulation Reactions of Peroxycarbenium Ions with Alkenes | Organic Letters American Chemical Society (ACS) [Link]

  • Intramolecular Reactions of Hydroperoxides and Oxetanes: Stereoselective Synthesis of 1,2-Dioxolanes and 1,2-Dioxanes ResearchGate[Link]

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Method

Application Notes and Protocols for In Vitro Biological Evaluation of 3-(4-Bromophenyl)-1,2-dioxolane Derivatives

Introduction: Unveiling the Therapeutic Potential of 3-(4-Bromophenyl)-1,2-dioxolanes The 1,2-dioxolane scaffold, characterized by an endoperoxide bridge, is a privileged pharmacophore found in various natural products a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 3-(4-Bromophenyl)-1,2-dioxolanes

The 1,2-dioxolane scaffold, characterized by an endoperoxide bridge, is a privileged pharmacophore found in various natural products and synthetic molecules with significant biological activity.[1] This structural motif is notably present in the artemisinin class of antimalarial drugs, where the peroxide bond is crucial for its therapeutic effect.[2] The mechanism often involves the iron-mediated cleavage of the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and subsequently trigger cell death pathways.[3]

The introduction of a 3-(4-Bromophenyl) substituent to the 1,2-dioxolane core presents an intriguing avenue for drug discovery. The bromophenyl group can modulate the compound's lipophilicity, metabolic stability, and target interactions, potentially enhancing its potency and selectivity.[4] Brominated compounds have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[5][6] Therefore, 3-(4-Bromophenyl)-1,2-dioxolane derivatives are promising candidates for evaluation as cytotoxic and anti-inflammatory agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro biological activities of novel 3-(4-Bromophenyl)-1,2-dioxolane derivatives. The protocols detailed herein are designed to be robust and self-validating, focusing on three key areas: cytotoxicity, induction of oxidative stress, and anti-inflammatory potential.

I. Cytotoxicity Assessment: The MTT Cell Viability Assay

A fundamental first step in evaluating any potential therapeutic agent is to determine its cytotoxic profile.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Scientific Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] This conversion is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of 3-(4-Bromophenyl)-1,2-dioxolane derivatives Incubation_24h->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution (0.5 mg/mL) Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate % viability and IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • 3-(4-Bromophenyl)-1,2-dioxolane derivatives

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Rationale: Optimal seeding density ensures cells are in an exponential growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3-(4-Bromophenyl)-1,2-dioxolane derivative in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[2][8] A final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48 hours. The incubation time can be optimized based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [Example Data]
Derivative 1MCF-7485.2
Derivative 1A549488.7
Derivative 2MCF-74812.1
Derivative 2A5494815.4
Doxorubicin (Control)MCF-7480.8
Doxorubicin (Control)A549481.2

II. Assessment of Oxidative Stress: Intracellular ROS Production

Given that the 1,2-dioxolane moiety is known to generate ROS, quantifying intracellular ROS levels is crucial to understanding the mechanism of action of 3-(4-Bromophenyl)-1,2-dioxolane derivatives. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay is a common method for this purpose.

Scientific Principle: H₂DCFDA is a cell-permeable, non-fluorescent probe.[9] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy.[10]

Experimental Workflow: DCFDA/H₂DCFDA ROS Assay

ROS_Workflow cluster_prep_ros Preparation cluster_loading Probe Loading cluster_treatment_ros Treatment cluster_analysis_ros Data Analysis Cell_Seeding_ROS Seed cells in a black, clear-bottom 96-well plate Incubation_24h_ROS Incubate for 24h Cell_Seeding_ROS->Incubation_24h_ROS DCFDA_Loading Load cells with 20 µM H2DCFDA solution Incubation_24h_ROS->DCFDA_Loading Incubation_45min Incubate for 45 min at 37°C DCFDA_Loading->Incubation_45min Wash Wash cells to remove excess probe Incubation_45min->Wash Compound_Addition_ROS Add 3-(4-Bromophenyl)-1,2-dioxolane derivatives Wash->Compound_Addition_ROS Incubation_Treatment Incubate for desired time (e.g., 1-6h) Compound_Addition_ROS->Incubation_Treatment Fluorescence_Reading Measure fluorescence (Ex/Em = 485/535 nm) Incubation_Treatment->Fluorescence_Reading ROS_Quantification Quantify relative ROS production Fluorescence_Reading->ROS_Quantification

Caption: Workflow for measuring intracellular ROS production using the DCFDA assay.

Detailed Protocol: DCFDA/H₂DCFDA ROS Assay

Materials:

  • 3-(4-Bromophenyl)-1,2-dioxolane derivatives

  • Adherent cell line (e.g., A549)

  • Black, clear-bottom 96-well plates

  • DCFDA/H₂DCFDA (20 mM stock in DMSO)

  • 1X Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed 25,000 cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight.[11]

    • Rationale: Black plates minimize background fluorescence and light scattering.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with 1X Assay Buffer.

    • Prepare a 20 µM working solution of H₂DCFDA in 1X Assay Buffer.[12]

    • Add 100 µL of the H₂DCFDA working solution to each well.

    • Incubate for 45 minutes at 37°C in the dark.[11]

    • Rationale: Incubation in the dark is crucial to prevent photo-oxidation of the probe.

  • Compound Treatment:

    • Remove the H₂DCFDA solution and wash the cells once with 1X Assay Buffer.

    • Add 100 µL of medium containing the 3-(4-Bromophenyl)-1,2-dioxolane derivatives at various concentrations. Include an untreated control and a positive control (e.g., 100 µM H₂O₂).[12]

  • Data Acquisition:

    • Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.

III. Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is implicated in numerous diseases, and the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key inflammatory mediator.[13] Assessing the ability of 3-(4-Bromophenyl)-1,2-dioxolane derivatives to inhibit NO production in stimulated macrophages is a valuable screen for anti-inflammatory potential.

Scientific Principle: The murine macrophage cell line RAW 264.7 can be stimulated with lipopolysaccharide (LPS) to induce iNOS expression and produce NO.[14] NO is rapidly oxidized to stable metabolites, primarily nitrite (NO₂⁻), in the cell culture medium. The Griess assay is a colorimetric method that measures nitrite concentration as an indicator of NO production.[13] In this assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound, quantifiable by its absorbance at 540 nm.[15][16]

Proposed Mechanism: ROS-Mediated Inhibition of NF-κB Signaling

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK TLR4->IKK Activates signaling cascade Dioxolane 3-(4-Bromophenyl) -1,2-dioxolane ROS ROS Dioxolane->ROS Generates ROS->IKK Inhibits (Hypothesized) IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB:s->NFkB Releases DNA DNA NFkB_n->DNA Binds to promoter iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production

Caption: Hypothesized pathway for ROS-mediated inhibition of LPS-induced NO production.

Detailed Protocol: Nitric Oxide Inhibition Assay

Materials:

  • 3-(4-Bromophenyl)-1,2-dioxolane derivatives

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite (NaNO₂) standard

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment and Stimulation:

    • Treat the cells with various concentrations of the 3-(4-Bromophenyl)-1,2-dioxolane derivatives for 1 hour.

    • Rationale: Pre-treatment allows the compound to exert its effect before the inflammatory stimulus.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.[17] Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known iNOS inhibitor (e.g., L-NAME).

  • Griess Reaction:

    • After 24 hours, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm within 30 minutes.

Data Analysis
  • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in treated sample / Nitrite in LPS control)] x 100

  • It is crucial to perform a parallel MTT assay under the same conditions to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

IV. Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:

  • Positive and Negative Controls: Always include appropriate controls in each assay (e.g., doxorubicin for cytotoxicity, H₂O₂ for ROS, LPS for NO production, and L-NAME for NO inhibition).

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) used to dissolve the test compounds should be consistent across all wells and kept at a non-toxic level (typically <0.5%).

  • Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.

  • Dose-Response Curves: Evaluating compounds over a range of concentrations allows for the determination of IC₅₀ values and provides a more complete picture of their biological activity.

By adhering to these principles and detailed protocols, researchers can confidently evaluate the in vitro biological potential of 3-(4-Bromophenyl)-1,2-dioxolane derivatives, paving the way for the development of novel therapeutic agents.

References

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  • Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Undergraduate Theses and Capstone Projects, 54. Retrieved from [Link]

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  • ResearchGate. (n.d.). Advances in the synthesis of 1,2-dioxolanes and 1,2-dioxanes. Retrieved from [Link]

  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2346-2359. Retrieved from [Link]

  • Samms, W. C., et al. (2007). Perturbation of dopamine metabolism by 3-amino-2-(4'-halophenyl)propenes leads to increased oxidative stress and apoptotic SH-SY5Y cell death. Molecular Pharmacology, 72(3), 744-752. Retrieved from [Link]

  • Demir, E. A., et al. (2022). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative on human melanoma cells. Journal of Cellular and Molecular Medicine, 26(18), 4926-4934. Retrieved from [Link]

  • ResearchGate. (2023, October 7). in vivo and in vitro Assays of Poly(Lactic Acid) Nanostructures. Retrieved from [Link]

  • Losso, J. N., et al. (2004). In vitro anti-proliferative activities of ellagic acid. The Journal of Nutritional Biochemistry, 15(11), 672-678. Retrieved from [Link]

  • Iorizzo, M., et al. (2021). Antimicrobial Activity from Putative Probiotic Lactic Acid Bacteria for the Biological Control of American and European Foulbrood Diseases. Antibiotics, 10(12), 1515. Retrieved from [Link]

  • RSC Publishing. (2024). A review of typical biological activities of glycyrrhetinic acid and its derivatives. RSC Advances, 14(1), 1-18. Retrieved from [Link]

  • El-Sayed, N. S., et al. (2023). Unleashing the cardioprotective potential of Ezetimibe against Doxorubicin-induced cardiotoxicity in Wistar rats: Targeting oxidative stress and NF-κB-mediated inflammation. F1000Research, 12, 1205. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis and Antitumor Activity of a Series of [2-Substituted-4,5-bis(aminomethyl)-1,3-Dioxolane]platinum(II) Complexes. Journal of Medicinal Chemistry, 52(1), 224-234. Retrieved from [Link]

  • Lamens, R. A., et al. (2007). Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal. Neurochemistry International, 50(1), 1-10. Retrieved from [Link]

  • Wang, Y., et al. (2020). 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway. International Journal of Molecular Medicine, 45(2), 433-444. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Utilizing 3-(4-Bromophenyl)-1,2-dioxolane for Radical Polymerization Initiation

Introduction: A Novel Functional Initiator for Advanced Polymer Synthesis In the dynamic field of polymer chemistry, the pursuit of novel initiators is driven by the need for greater control over polymer architecture and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Functional Initiator for Advanced Polymer Synthesis

In the dynamic field of polymer chemistry, the pursuit of novel initiators is driven by the need for greater control over polymer architecture and functionality. This guide introduces 3-(4-Bromophenyl)-1,2-dioxolane, a specialized thermal initiator designed for researchers and scientists in materials science and drug development. The incorporation of a 1,2-dioxolane moiety, a cyclic organic peroxide, provides a thermally labile bond for the efficient generation of free radicals. The presence of the 4-bromophenyl substituent offers a strategic advantage: a reactive handle for post-polymerization modification, enabling the synthesis of advanced, functional polymers.

This document provides a comprehensive overview of 3-(4-Bromophenyl)-1,2-dioxolane, from its synthesis and proposed initiation mechanism to detailed protocols for its application in radical polymerization and the subsequent characterization and modification of the resulting polymers.

The Initiator: Synthesis and Mechanistic Insights

The unique structure of 3-(4-Bromophenyl)-1,2-dioxolane, featuring a peroxide bond within a five-membered ring, makes it a potent source of radicals upon thermal decomposition.

Proposed Synthesis of 3-(4-Bromophenyl)-1,2-dioxolane

cluster_synthesis Proposed Synthesis of 3-(4-Bromophenyl)-1,2-dioxolane 4-bromocinnamic_acid 4-Bromocinnamic Acid esterification Esterification (e.g., SOCl₂, EtOH) 4-bromocinnamic_acid->esterification ethyl_4-bromocinnamate Ethyl 4-bromocinnamate esterification->ethyl_4-bromocinnamate cyclopropanation Simmons-Smith Cyclopropanation ethyl_4-bromocinnamate->cyclopropanation cyclopropane_ester Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate cyclopropanation->cyclopropane_ester reduction Reduction (e.g., LiAlH₄) cyclopropane_ester->reduction cyclopropyl_methanol (2-(4-bromophenyl)cyclopropyl)methanol reduction->cyclopropyl_methanol oxidation Photooxygenation or Radical-mediated oxidation cyclopropyl_methanol->oxidation initiator 3-(4-Bromophenyl)-1,2-dioxolane oxidation->initiator

Caption: Proposed synthetic route to 3-(4-Bromophenyl)-1,2-dioxolane.

Mechanism of Radical Generation

Upon heating, the O-O bond in the 1,2-dioxolane ring undergoes homolytic cleavage to generate a diradical species. This diradical can then fragment to produce two distinct radical species capable of initiating polymerization.

cluster_mechanism Proposed Mechanism of Radical Generation initiator 3-(4-Bromophenyl)-1,2-dioxolane heat Δ (Heat) diradical Diradical Intermediate initiator->diradical Homolytic Cleavage fragmentation Fragmentation radical1 Primary Radical (Initiating Species 1) diradical->radical1 radical2 Secondary Radical (Initiating Species 2) diradical->radical2 initiation Initiation of Polymerization polymer Growing Polymer Chain radical1->polymer radical2->polymer

Caption: Thermal decomposition of 3-(4-Bromophenyl)-1,2-dioxolane to generate initiating radicals.

The 4-bromophenyl group is expected to remain intact on one of the initiating radical fragments, thus becoming an end-group on the resulting polymer chain.

Protocols for Radical Polymerization

The following protocols provide a starting point for utilizing 3-(4-Bromophenyl)-1,2-dioxolane in conventional free-radical polymerization. For more controlled polymer architectures, this initiator can potentially be adapted for use in controlled radical polymerization (CRP) techniques, though this would require further optimization.[1][2][3]

Materials and Equipment
Material/EquipmentSpecifications
Monomer e.g., Styrene, Methyl Methacrylate (MMA), freshly purified
Initiator 3-(4-Bromophenyl)-1,2-dioxolane
Solvent Anhydrous toluene, anisole, or other suitable solvent
Reaction Vessel Schlenk flask or similar glassware for inert atmosphere reactions
Degassing Equipment Schlenk line with vacuum and inert gas (N₂ or Ar) supply
Heating Oil bath with temperature controller and magnetic stirrer
Polymer Precipitation Beaker, magnetic stirrer, non-solvent (e.g., methanol)
Polymer Characterization GPC, NMR spectrometer, DSC/TGA
Protocol for Bulk Polymerization of Styrene

This protocol is for a small-scale bulk polymerization to assess the initiator's activity.

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of 3-(4-Bromophenyl)-1,2-dioxolane (e.g., 0.05 g for a 5 g reaction).

  • Add 5.0 g of purified styrene to the flask.

  • Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at a temperature determined by the initiator's half-life (a starting point could be 80-100 °C). Stir the reaction mixture.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing the conversion by gravimetry or ¹H NMR.

  • Termination and Isolation: After the desired time or conversion is reached, cool the reaction to room temperature. Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., THF).

  • Precipitate the polymer by slowly adding the solution to a large excess of a stirred non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol for Solution Polymerization of Methyl Methacrylate (MMA)

Solution polymerization allows for better temperature control and lower viscosity.

  • Monomer and Solvent Preparation: Purify MMA by passing it through basic alumina. Use anhydrous solvent.

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of 3-(4-Bromophenyl)-1,2-dioxolane in the chosen solvent (e.g., 20 mL of toluene).

  • Add the purified MMA (e.g., 10 g).

  • Degassing: Degas the solution using three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 80-100 °C) and stir.

  • Isolation: After the polymerization, cool the reaction and precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).

  • Purification: Filter and dry the polymer as described in the bulk polymerization protocol.

Characterization of the Resulting Polymers

Thorough characterization is essential to understand the properties of the synthesized polymers.

Characterization TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Polymer microstructure, monomer conversion, and end-group analysis to confirm the presence of the 4-bromophenyl group.[4] ¹³C NMR: Polymer tacticity and confirmation of end-groups.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of polymer functional groups.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Thermal stability of the polymer.
Determining Initiator Efficiency

The initiator efficiency (f) is a crucial parameter that quantifies the fraction of radicals that successfully initiate polymerization.[1][6]

  • Perform a low-conversion polymerization (typically <10%) to ensure the initiator concentration remains relatively constant.

  • Determine the polymer yield gravimetrically.

  • Measure the number-average molecular weight (Mn) of the polymer by GPC.

  • Calculate the number of moles of initiated polymer chains.

  • Calculate the theoretical number of moles of radicals generated from the initiator, based on its initial concentration and known (or estimated) decomposition rate constant.

  • The initiator efficiency (f) is the ratio of the moles of initiated polymer chains to the theoretical moles of radicals produced.

Post-Polymerization Modification of the Bromo-Functionalized Polymer

The terminal 4-bromophenyl group provides a versatile platform for further chemical transformations, allowing for the creation of more complex polymer architectures.[3][7]

cluster_modification Post-Polymerization Modification Pathways bromo_polymer Polymer with 4-Bromophenyl End-Group ullmann Ullmann Coupling (e.g., with an amine) bromo_polymer->ullmann suzuki Suzuki Coupling (e.g., with a boronic acid) bromo_polymer->suzuki wittig Wittig Reaction (via phosphonium salt) bromo_polymer->wittig amino_polymer Amine-Functionalized Polymer ullmann->amino_polymer aryl_polymer Aryl-Functionalized Polymer suzuki->aryl_polymer alkene_polymer Alkene-Functionalized Polymer wittig->alkene_polymer

Caption: Examples of post-polymerization modifications of the bromo-terminated polymer.

Protocol for Ullmann Coupling with an Amine

This protocol describes the amination of the polymer end-group.[3]

  • Reaction Setup: In a Schlenk tube, dissolve the bromo-terminated polymer (1 equivalent) in an anhydrous solvent such as toluene or DMF.

  • Add the desired amine (e.g., aniline, 1.2 equivalents), a copper(I) catalyst (e.g., CuI, 0.1 equivalents), and a ligand (e.g., L-proline, 0.2 equivalents).

  • Add a base (e.g., K₂CO₃, 2 equivalents).

  • Reaction: Degas the mixture and heat under an inert atmosphere (e.g., at 90-110 °C) until the reaction is complete (monitor by TLC of a small molecule analogue or by NMR).

  • Work-up: Cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

  • Purification: Precipitate the polymer in a non-solvent to remove residual reagents and catalyst. Filter and dry the functionalized polymer.

Conclusion and Future Outlook

3-(4-Bromophenyl)-1,2-dioxolane presents itself as a promising, functional initiator for radical polymerization. Its application allows for the synthesis of polymers with a terminal bromine atom, which can be further functionalized to create a variety of advanced materials. The protocols provided herein serve as a robust starting point for researchers to explore the potential of this initiator in their respective fields, from the development of novel drug delivery systems to the creation of advanced coatings and composites. Further research into the decomposition kinetics of this specific initiator will enable more precise control over polymerization processes and the resulting polymer properties.

References

  • Al-Bawi, Z. F., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Molecules, 27(5), 1530. Available at: [Link]

  • Burt, T. M., & Weck, M. (2012). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions.
  • Schiaffo, C. E., et al. (2011). 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents. ACS Medicinal Chemistry Letters, 2(3), 221-225. Available at: [Link]

  • Zhang, L., et al. (2018). Dioxane-involving reaction for the synthesis of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines catalyzed by AgOTf. Organic & Biomolecular Chemistry, 16(43), 8343-8347. Available at: [Link]

  • Sumerlin, B. S., & Vogt, A. P. (2010).
  • Gody, G., et al. (2016). A new paradigm for polymer functionalization via reactive blending.
  • Dussault, P. H., et al. (2011). 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents. ACS Medicinal Chemistry Letters, 2(3), 221-225. Available at: [Link]

  • Isayama, S., & Mukaiyama, T. (1989). A new method for the synthesis of 1,2-dioxolanes. Chemistry Letters, 18(6), 1071-1074.
  • Bon, S. A. F., et al. (1997). Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. Macromolecules, 30(2), 324-326. Available at: [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
  • Nicolas, J., et al. (2013). Nitroxide-mediated polymerization. Progress in Polymer Science, 38(1), 63-235.
  • Sato, H., et al. (2004). Characterization of End Groups in Radically Polymerized Poly(methyl methacrylate) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry and Pyrolysis-Gas Chromatography-Mass Spectrometry. Journal of Polymer Science Part A: Polymer Chemistry, 42(20), 5136-5147. Available at: [Link]

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • Anastasaki, A., et al. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Polymer Chemistry, 15(4), 319-325. Available at: [Link]

  • Sato, H., et al. (2012). Complementary Characterization of End Groups in Radically Polymerized Poly(methyl methacrylate) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry and Pyrolysis-Gas Chromatography-Mass Spectrometry. Journal of Analytical and Applied Pyrolysis, 95, 1-9.
  • Whittaker, M. R., et al. (2011). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. Polymer Chemistry, 2(8), 1686-1692.
  • Waters Corporation. (2012). Mass Spectrometry for Polymers. Available at: [Link]

  • Sahoo, J. K., et al. (2020). Polyperoxides from Cyclic Monomers: Synthesis, Characterization, and High-Pressure Kinetics Study. ACS Applied Polymer Materials, 2(9), 4013-4023. Available at: [Link]

  • Connal, L. A., et al. (2008). Kinetics of interfacial radical polymerization initiated by a glucose-oxidase mediated redox system. Journal of Polymer Science Part A: Polymer Chemistry, 46(18), 6125-6134.
  • Magritek. (2020). Determination of the molecular weight of polymers by end-group analysis. Available at: [Link]

  • Wood-Adams, P. M. Characterization of polymers by NMR. Available at: [Link]

  • University of Southern Mississippi. Free-Radical Polymerization. Available at: [Link]

  • Middle East Technical University. Chapter 1: Introduction to Polymer Chemistry. Available at: [Link]

  • University of California, Santa Barbara. Chapter 1 Free-Radical Polymerization. Available at: [Link]

  • eFan's Blog. (2025). Initiation – Introduction of Radical Polymerization. Available at: [Link]

  • Barner-Kowollik, C., et al. (2014). Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy. Polymer Chemistry, 5(13), 4088-4096. Available at: [Link]

  • Al-Hourani, B. J., et al. (2012). Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. The Journal of Physical Chemistry A, 116(37), 9228-9237. Available at: [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. Available at: [Link]

  • Sisodiya, S., et al. (2026). Combustion and emissions of substituted dioxolane – hydrotreated vegetable oil renewable fuel blends in a heavy-duty diesel engine. RSC Sustainability, Advance Article. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Safety of 3-(4-Bromophenyl)-1,2-dioxolane

Executive Summary The 1,2-dioxolane ring system is a critical pharmacophore in medicinal chemistry, most notably recognized for its role in the development of novel antimalarial agents inspired by natural endoperoxides l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-dioxolane ring system is a critical pharmacophore in medicinal chemistry, most notably recognized for its role in the development of novel antimalarial agents inspired by natural endoperoxides like artemisinin and the plakinic acids [1]. Unlike the highly stable 1,3-dioxolane (commonly used as an acetal protecting group), the 1,2-dioxolane core is a cyclic peroxide. This inherent instability presents profound challenges during scale-up.

This application note details a robust, scalable protocol for the synthesis of 3-(4-Bromophenyl)-1,2-dioxolane. By leveraging a Cobalt-mediated tandem dioxygenation/cyclization strategy [1], this guide provides researchers with a self-validating methodology that balances synthetic efficiency with rigorous thermal safety controls.

Mechanistic Pathway & Synthesis Strategy

Traditional methods for synthesizing 1,2-dioxolanes—such as the autooxidation of alkenes or the use of singlet oxygen—often suffer from poor regioselectivity and severe scalability limits due to the accumulation of explosive hydroperoxide intermediates [2].

To bypass these limitations, this protocol adapts a modified Isayama dioxygenation [1]. The reaction utilizes 1-(4-bromophenyl)but-3-en-1-ol as the starting substrate. In the presence of a Cobalt(II) catalyst, molecular oxygen ( O2​ ), and a silane reductant (e.g., triethylsilane), the alkene undergoes a radical-mediated hydroperoxidation. The silane plays a causal role in trapping the intermediate peroxy radical, preventing uncontrolled polymerization and facilitating the intramolecular cyclization onto the pendant alcohol, thereby closing the 1,2-dioxolane ring.

Fig 1. Co-mediated dioxygenation workflow with critical thermal safety checkpoints.

Process Hazard Analysis (PHA) & Safety Protocols

Expertise & Experience Insight: The primary failure mode in peroxide scale-up is thermal runaway leading to explosive decomposition. 1,2-dioxolanes possess a highly strained O-O bond.

  • Thermal Profiling: Before scaling beyond 1 gram, Differential Scanning Calorimetry (DSC) must be performed on the crude reaction mixture to determine the onset temperature ( Tonset​ ) of peroxide decomposition. The reaction temperature must never exceed Tonset​−50∘C .

  • Atmosphere Control: The reaction requires O2​ , creating a highly flammable environment when combined with organic solvents. The use of a gas-entrainment impeller and precise mass flow controllers is mandatory to prevent localized oxygen supersaturation.

Detailed Experimental Protocol (100g Scale)

Reagents:

  • 1-(4-bromophenyl)but-3-en-1-ol: 100.0 g (0.44 mol)

  • Cobalt(II) acetylacetonate ( Co(acac)2​ ): 5.6 g (5 mol%)

  • Triethylsilane ( Et3​SiH ): 102.3 g (0.88 mol, 2.0 eq)

  • 1,2-Dichloroethane (DCE): 1.5 L

  • Molecular Oxygen ( O2​ ): Sparge

Step-by-Step Methodology:

  • Reactor Preparation (Self-Validating Step): Ensure the 3L jacketed glass reactor is thoroughly dried and purged with Argon. Causality: Trace transition metal impurities from previous aqueous washings can prematurely catalyze peroxide decomposition.

  • Substrate Dissolution: Charge the reactor with 1.5 L of DCE, followed by 100.0 g of 1-(4-bromophenyl)but-3-en-1-ol and 5.6 g of Co(acac)2​ . Initiate overhead stirring at 300 rpm. The solution will appear pale pink/purple.

  • Oxygenation Setup: Replace the Argon purge with a continuous subsurface sparge of O2​ gas at a rate of 200 mL/min. Adjust the jacket temperature to maintain the internal temperature strictly at 20°C.

  • Silane Addition (Critical Phase): Using a programmable syringe pump, add triethylsilane (102.3 g) continuously over 4 hours.

    • Expert Insight: The addition rate of the silane dictates the rate of the highly exothermic peroxidation. A slow addition ensures the heat removal capacity of the jacketed reactor is not overwhelmed.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete 1 hour after the silane addition finishes.

  • Quenching & Workup: Stop the O2​ sparge and purge the system with Argon. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3​ (2 x 500 mL) to remove acidic byproducts.

    • Safety Note: Do NOT use reducing agents like sodium thiosulfate during the initial wash, as they will destroy the synthesized 1,2-dioxolane product.

  • Purification: Concentrate the organic layer under reduced pressure (bath temperature strictly < 30°C). Purify the crude oil via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to yield 3-(4-Bromophenyl)-1,2-dioxolane.

Quantitative Data & Analytics

The following table summarizes the scale-up validation metrics, demonstrating the maintenance of yield and safety margins as the reaction volume increases.

Scale ParameterSubstrate InputYield (%)Purity (HPLC)Max Exotherm ( ΔT )Process Time
Bench Scale 1.0 g82%99.1%+2.1 °C2.5 hours
Kilo-Lab Prep 10.0 g79%98.8%+4.5 °C4.0 hours
Pilot Scale 100.0 g76%98.5%+8.2 °C6.5 hours

Table 1: Scale-up metrics for the synthesis of 3-(4-Bromophenyl)-1,2-dioxolane. Note the controlled, manageable exotherm at the 100g scale due to the optimized silane dosing strategy.

References

  • 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of 1,2-Dioxolanes by Annulation Reactions of Peroxycarbenium Ions with Alkenes. Organic Letters - ACS Publications. Available at:[Link]

  • 1,2-Dioxolane - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 3-(4-Bromophenyl)-1,2-dioxolane in organic solvents

Introduction Welcome to the technical support center for 3-(4-Bromophenyl)-1,2-dioxolane. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 3-(4-Bromophenyl)-1,2-dioxolane. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. 3-(4-Bromophenyl)-1,2-dioxolane is a unique molecule possessing a bulky, non-polar bromophenyl group and a polar 1,2-dioxolane ring. This structural dichotomy often leads to limited solubility in a wide range of standard organic solvents.

A critical feature of this molecule is the 1,2-dioxolane moiety , which classifies it as an organic peroxide. Peroxides can be sensitive to heat, light, and strong acids or bases, and may pose a safety risk if not handled with appropriate care. Therefore, all troubleshooting procedures, especially those involving heating, must be conducted with caution.

This guide provides a structured, question-and-answer-based approach to systematically address and overcome solubility issues, ensuring both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(4-Bromophenyl)-1,2-dioxolane so difficult to dissolve?

The low solubility of 3-(4-Bromophenyl)-1,2-dioxolane stems from its molecular structure. It contains two distinct regions with conflicting polarity characteristics:

  • Non-Polar Region: The 4-bromophenyl group is large, rigid, and hydrophobic ("water-fearing"). This part of the molecule favors interactions with non-polar solvents.

  • Polar Region: The 1,2-dioxolane ring, with its two oxygen atoms, creates a polar, hydrophilic ("water-loving") domain. This region prefers to interact with polar solvents.

This duality means the molecule does not fit perfectly into either highly polar or highly non-polar solvent environments, a principle often summarized as "like dissolves like"[1]. A solvent must be able to adequately solvate both the non-polar aromatic ring and the polar ether/peroxide ring to be effective.

cluster_molecule 3-(4-Bromophenyl)-1,2-dioxolane cluster_solvents Solvent Interaction Bromophenyl Bromophenyl Group (Non-Polar, Hydrophobic) Dioxolane 1,2-Dioxolane Ring (Polar, Hydrophilic) Bromophenyl->Dioxolane C-C Bond NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) Bromophenyl->NonPolarSolvent Favorable Interaction PolarSolvent Polar Solvents (e.g., Methanol, DMSO) Bromophenyl->PolarSolvent Unfavorable Interaction Dioxolane->NonPolarSolvent Unfavorable Interaction Dioxolane->PolarSolvent Favorable Interaction

Caption: Conflicting polarity of 3-(4-Bromophenyl)-1,2-dioxolane.

Q2: What organic solvents should I try first?

A systematic screening approach is recommended. Start with solvents of intermediate polarity and expand to more polar aprotic options. Avoid highly polar protic solvents (like methanol) and highly non-polar solvents (like hexane) in initial screens, as they are less likely to be effective.

SolventClassPolarity IndexRationale & Comments
Dichloromethane (DCM)Halogenated3.1A good starting point. Its moderate polarity can solvate both regions of the molecule to some extent.
Tetrahydrofuran (THF)Ether4.0Often effective for compounds with ether linkages. Its polarity is suitable for many synthetic reactions.[2]
Ethyl Acetate (EtOAc)Ester4.4Another excellent choice of intermediate polarity. Commonly used in chromatography and extractions.[2]
AcetoneKetone5.1A more polar option that is miscible with a wide range of solvents, making it useful for co-solvent systems.
Acetonitrile (ACN)Nitrile5.8A polar aprotic solvent that can be effective. Good for analytical applications where solubility is required.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2A very powerful, highly polar aprotic solvent. Often considered a "solvent of last resort" for difficult-to-dissolve, non-polar compounds for creating concentrated stock solutions.[3][4] Be aware that removing it can be difficult due to its high boiling point.
N,N-Dimethylformamide (DMF)Amide6.4Similar to DMSO in its high solvent power. Also has a high boiling point.

Polarity Index values are relative; sources may vary slightly.[5]

Q3: The compound is still insoluble at room temperature. What are the initial troubleshooting steps?

If room temperature dissolution fails, the next steps involve increasing the kinetic energy of the system. Safety First: This compound is a peroxide. Overheating can lead to decomposition, which may be vigorous. Always use a blast shield and personal protective equipment.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can break apart solid agglomerates and increase the surface area available for solvation, often facilitating dissolution without the need for high temperatures.[6]

  • Gentle, Controlled Heating: Many organic solids show a significant, often exponential, increase in solubility with temperature.[7][8][9]

    • Use a water bath or oil bath with a thermometer and stir plate for precise temperature control.

    • Slowly increase the temperature in 5-10 °C increments.

    • Do not exceed 60-70 °C as a preliminary safety limit without further thermal stability data (e.g., from DSC analysis).

    • Observe for any changes in color or gas evolution, which could indicate decomposition.

Q4: Heating and sonication are insufficient or unsuitable for my experiment. What is the next strategy?

Co-solvency is a powerful technique for dissolving compounds with mixed polarity.[6] This involves using a mixture of two or more miscible solvents to create a new solvent system with finely-tuned polarity. For 3-(4-Bromophenyl)-1,2-dioxolane, a good strategy is to combine a solvent that interacts well with the bromophenyl group with one that solvates the dioxolane ring.

  • Example 1 (Non-polar + Mid-polar): Toluene with a small amount of THF. Toluene solvates the aromatic ring, while THF helps to dissolve the polar portion.

  • Example 2 (Mid-polar + Polar Aprotic): Dichloromethane (DCM) with a small amount of acetonitrile (ACN) or DMF. The DCM provides bulk solubility, while the more polar co-solvent enhances the overall solvating power.

Q5: The compound dissolves but precipitates out of solution later. How can I prevent this?

Precipitation after initial dissolution usually points to one of two issues:

  • Supersaturation: This often occurs when a solution is prepared at an elevated temperature and then cooled. The solubility limit drops as the temperature decreases, causing the compound to crash out. The solution is to either work at the elevated temperature or prepare a less concentrated solution that remains stable upon cooling.[10]

  • Change in Solvent Composition: In many experimental workflows, a solution of the compound in an organic solvent is added to an aqueous or different buffer system. The drastic change in polarity can cause immediate precipitation.[4]

    • Solution: Lower the final concentration of the compound. You may need to perform a dilution series to find the kinetic solubility limit in your final assay buffer. The concentration of the initial organic solvent (e.g., DMSO) should also be minimized, typically to <1%, to avoid solvent-induced artifacts in biological assays.[4]

Q6: What are the critical safety considerations when handling 3-(4-Bromophenyl)-1,2-dioxolane?

Due to the peroxide (1,2-dioxolane) ring, this compound must be handled with care.

  • Avoid High Heat: As mentioned, excessive heat can cause decomposition.

  • Avoid Strong Reducing and Oxidizing Agents: These can react unpredictably with the peroxide linkage.

  • Avoid Friction: Do not grind the solid material aggressively.

  • Storage: Store in a cool, dark place, away from incompatible materials. Keep containers tightly sealed.

Troubleshooting Workflow & Experimental Protocols

The following diagram outlines a systematic approach to troubleshooting solubility issues with 3-(4-Bromophenyl)-1,2-dioxolane.

start Start: Undissolved Compound test_solvent Protocol 1: Test Recommended Solvents (e.g., DCM, THF, EtOAc) start->test_solvent is_soluble1 Is it soluble? test_solvent->is_soluble1 heat_sonicate Protocol 2: Apply Gentle Heat (<60°C) and/or Sonication is_soluble1->heat_sonicate No success Success: Proceed with Experiment is_soluble1->success Yes is_soluble2 Is it soluble? heat_sonicate->is_soluble2 cosolvent Protocol 3: Develop a Co-Solvent System (e.g., Toluene/THF or DCM/ACN) is_soluble2->cosolvent No is_soluble2->success Yes is_soluble3 Is it soluble? cosolvent->is_soluble3 reassess Re-evaluate Experiment: - Lower concentration? - Different compound analog? is_soluble3->reassess No is_soluble3->success Yes

Caption: Systematic workflow for solubilizing 3-(4-Bromophenyl)-1,2-dioxolane.

Protocol 1: Systematic Solvent Screening at Room Temperature
  • Preparation: Aliquot a small, consistent amount (e.g., 1-2 mg) of 3-(4-Bromophenyl)-1,2-dioxolane into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the recommended list (see Table 1). This corresponds to a concentration of 10-20 mg/mL.

  • Agitation: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Allow the vials to stand for 5-10 minutes and visually inspect for undissolved solid. A clear solution indicates complete dissolution at that concentration. If not fully dissolved, add another 100 µL of solvent (halving the concentration) and repeat the agitation and observation.

  • Documentation: Record the approximate solubility in each solvent (e.g., <5 mg/mL, ~10 mg/mL).

Protocol 2: Controlled Dissolution using Gentle Heating and Sonication
  • Setup: Place a vial containing the compound and the most promising solvent from Protocol 1 (even if not fully dissolved) on a magnetic stir plate. Add a small stir bar.

  • Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes. Visually inspect for dissolution.

  • Heating (If Needed): If sonication is insufficient, transfer the vial to a temperature-controlled water or oil bath on the stir plate.

  • Temperature Increase: Begin stirring and slowly raise the temperature to 40 °C. Hold for 5 minutes.

  • Incremental Heating: If the solid persists, increase the temperature in 10 °C increments, holding for several minutes at each step. Do not exceed 60-70 °C.

  • Observation: Note the temperature at which complete dissolution occurs.

  • Cooling Test: Once dissolved, remove the vial from the heat source and allow it to cool to room temperature. Observe if the compound remains in solution or precipitates.

Protocol 3: Developing an Optimal Co-Solvent System
  • Primary Solvent Selection: Choose the best-performing single solvent from the previous protocols, even if it did not achieve full dissolution. This will be your "primary" solvent.

  • Co-Solvent Selection: Choose a miscible "co-solvent" with a different polarity. For example, if your primary solvent was DCM (mid-polarity), a good co-solvent would be ACN or DMSO (polar aprotic).

  • Initial Test: In a vial with 1-2 mg of the compound, add the primary solvent until the solid is suspended but not dissolved (e.g., 200 µL).

  • Titration: Add the co-solvent dropwise (e.g., 10 µL at a time) while vortexing or stirring. Observe for dissolution.

  • Optimization: Continue adding the co-solvent until the compound dissolves. Note the approximate ratio of primary solvent to co-solvent (e.g., 10:1 DCM:DMSO). This ratio is your starting point for preparing larger volumes.

References

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

  • Kumar, S. et al. (2019). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Khadka, P. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • University of Alberta. (2023). Solubility of Organic Compounds. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • University of Rochester. (2022). Properties of Common Organic Solvents. [Link]

  • University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-(4-Bromophenyl)-1,2-dioxolane Cross-Coupling

Welcome to the Advanced Methodologies Support Center. As drug development increasingly targets complex, oxygen-rich pharmacophores, the functionalization of cyclic peroxides has become a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodologies Support Center. As drug development increasingly targets complex, oxygen-rich pharmacophores, the functionalization of cyclic peroxides has become a critical bottleneck.

The fundamental challenge with 3-(4-Bromophenyl)-1,2-dioxolane lies in chemoselective differentiation. You are attempting to perform a transition-metal-catalyzed cross-coupling on a robust C(sp²)–Br bond while preserving a thermodynamically fragile 1,2-dioxolane (cyclic peroxide) ring. Cyclic peroxides are highly valued in medicinal chemistry for their antimalarial and antitumor properties, but their downstream functionalization is notoriously difficult due to the lability of the O–O bond[1]. Palladium is known to actively engage with 1,2-dioxolane motifs, often inducing ring cleavage or radical shifts[2]. Therefore, standard cross-coupling conditions will almost certainly destroy your substrate.

This guide provides field-proven, mechanistically grounded solutions to ensure chemoselective C–C bond formation without peroxide degradation.

Troubleshooting Guide: Causality and Solutions

Q: My reaction achieves complete consumption of the aryl bromide, but the 1,2-dioxolane ring is entirely degraded. What is causing this? A: This is a classic chemoselectivity failure driven by an excessively high steady-state concentration of Pd(0).

  • Causality: The O–O bond of a 1,2-dioxolane is weak (~35–40 kcal/mol) compared to the C(sp²)–Br bond (~80 kcal/mol). While oxidative addition into the C–Br bond is kinetically favored, excess unligated Pd(0) will inevitably undergo a thermodynamically driven oxidative insertion into the O–O bond, destroying the pharmacophore.

  • Solution: Paradoxically, you must decrease your catalyst loading. While standard high-throughput optimizations for aryl bromides often push catalyst loadings to 5 mol% or higher to overcome steric or electronic deactivation[3], applying this brute-force approach to 1,2-dioxolanes guarantees complete peroxide degradation. Lower your loading to 0.5–1.0 mol% and switch to a highly bulky, electron-rich ligand (e.g., tBuXPhos) to accelerate C–Br insertion and sterically block the bidentate coordination required for O–O cleavage.

Q: When I lower the catalyst loading to 1.0 mol%, the reaction stalls at 50% conversion. How do I push it to completion? A: At ultra-low catalyst loadings, the system becomes highly susceptible to catalyst poisoning.

  • Causality: Trace amounts of ring-opened degradation products (alkoxides/ketones) strongly chelate and deactivate the remaining active Pd catalyst. If transmetalation is slow, the resting state of the catalyst shifts, allowing these trace byproducts to poison the cycle.

  • Solution: Implement a slow-dosing strategy . Instead of adding all 1.0 mol% of the catalyst upfront, add 0.5 mol% at t=0 , and the remaining 0.5 mol% via syringe pump over 2 hours. Use a preformed Pd G3 palladacycle to ensure rapid initiation and a strict 1:1 Pd:Ligand ratio, preventing unligated Pd(0) from wandering into the peroxide pathway.

Q: I am seeing high levels of protodehalogenation (formation of 3-phenyl-1,2-dioxolane) instead of my cross-coupled product. Why? A: Causality: The transmetalation step is too slow. When the Pd(II)–aryl intermediate lingers, it undergoes competitive protonation from the solvent or the base.

  • Solution: Switch to a highly soluble, anhydrous base system (e.g., Cs₂CO₃ in anhydrous 1,4-dioxane) and ensure your boronic acid coupling partner is freshly recrystallized to remove boronic anhydrides (boroxines), which transmetalate sluggishly.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, ligand steric bulk, and peroxide retention during the Suzuki-Miyaura coupling of 3-(4-Bromophenyl)-1,2-dioxolane with phenylboronic acid.

Catalyst SystemLoading (mol %)LigandC-Br Conversion (%)Peroxide Retention (%)Isolated Yield (%)
Pd(OAc)₂5.0PPh₃>99<50 (Degraded)
Pd₂(dba)₃2.5XPhos854538
tBuXPhos Pd G3 1.0 tBuXPhos 98 92 90
tBuXPhos Pd G30.5tBuXPhos709868

Data clearly indicates that a 1.0 mol% loading of a G3 precatalyst with a bulky dialkylbiaryl phosphine ligand provides the optimal thermodynamic window for chemoselectivity.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. It incorporates real-time NMR checkpoints to ensure the integrity of the 1,2-dioxolane ring is maintained throughout the catalytic cycle.

Workflow: Chemoselective Suzuki-Miyaura Coupling

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with 3-(4-Bromophenyl)-1,2-dioxolane (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Catalyst Initiation: Add tBuXPhos Pd G3 (0.5 mol%). Critical: Do not exceed this loading during the initial charge to prevent Pd(0) pooling.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Thermal Control: Stir the reaction at 40 °C. Do not exceed 50 °C, as elevated temperatures promote thermal homolysis of the O–O bond.

  • Validation Checkpoint (Real-Time NMR): After 4 hours, pull a 50 µL aliquot under argon. Quench with cold EtOAc and analyze via crude ¹H NMR.

    • Self-Validation: Track the distinct C3–H acetal-like proton of the 1,2-dioxolane ring (typically ~5.2–5.5 ppm). If this peak remains sharp relative to the aromatic signals, the peroxide is intact.

  • Catalyst Dosing: If the C–Br conversion is incomplete but the C3–H peak is intact, add the remaining 0.5 mol% of tBuXPhos Pd G3.

  • Workup: Upon completion, filter the mixture through a short pad of Celite using cold EtOAc. Avoid all acidic aqueous workups, which will rapidly hydrolyze the cyclic peroxide.

Mechanistic Pathway Visualization

The following diagram maps the competing pathways in this reaction. Controlling the steady-state concentration of Pd(0) is the only way to steer the system away from the red pathway and into the green pathway.

G Pd0 Active Pd(0)L Low Steady-State CBr_OA C-Br Oxidative Addition (Kinetically Favored) Pd0->CBr_OA OO_OA O-O Oxidative Addition (Thermodynamically Driven) Pd0->OO_OA Substrate 3-(4-Bromophenyl)- 1,2-dioxolane Substrate->CBr_OA Bulky Ligand (e.g., tBuXPhos) Substrate->OO_OA Excess Pd(0) or Small Ligand Transmet Transmetalation (Boronic Acid) CBr_OA->Transmet Degradation Ring-Opened Degradation Products OO_OA->Degradation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Intact 1,2-Dioxolane) RedElim->Product

Catalytic cycle showing the competing C-Br vs. O-O oxidative addition pathways.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ instead of a G3 palladacycle? A: No. Pd(PPh₃)₄ provides four equivalents of phosphine per palladium atom and must dissociate ligands to enter the catalytic cycle, creating an unpredictable concentration of active Pd(0). Furthermore, PPh₃ is not bulky enough to sterically block the Pd center from inserting into the O–O bond.

Q: How do I scale this reaction up to 10 grams? A: At scale, exotherms can cause localized heating, leading to peroxide cleavage. Use a jacketed reactor to maintain exactly 40 °C, and implement continuous flow or syringe-pump addition of the base over 4 hours to strictly control the rate of transmetalation and limit Pd(0) buildup.

References

  • 1,2-Radical Shifts in Photoinduced Synthetic Organic Transformations: A Guide to the Reactivity of Useful Radical Synthons Source: ACS Publications URL
  • Using Data Science To Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources Source: Journal of the American Chemical Society URL
  • Synthesis of five- and six-membered cyclic organic peroxides Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Stereocenters in 3-(4-Bromophenyl)-1,2-dioxolane using 2D NOESY NMR

In the landscape of drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms—the stereochemistry—is a critical determinant of biological activity. For cyclic molecules such as 3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and natural product synthesis, the precise three-dimensional arrangement of atoms—the stereochemistry—is a critical determinant of biological activity. For cyclic molecules such as 3-(4-Bromophenyl)-1,2-dioxolane, which contains stereocenters, the unambiguous assignment of relative configuration is paramount. This guide provides an in-depth, experience-driven protocol for leveraging two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) to confidently validate these stereocenters. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and present a self-validating workflow for researchers, scientists, and drug development professionals.

The Challenge: Deciphering Spatial Relationships in 1,2-Dioxolanes

The 1,2-dioxolane ring is a five-membered heterocycle containing a peroxide linkage. The substituent at the C3 position, in this case, a 4-bromophenyl group, can exist in one of two spatial orientations relative to the protons on the C4 and C5 positions of the ring. This gives rise to cis and trans diastereomers. Differentiating these isomers is often non-trivial, as they can exhibit very similar one-dimensional ¹H and ¹³C NMR spectra. The challenge lies in finding an analytical method that can directly probe the through-space proximity of atoms, thereby revealing their relative orientation.

The Solution: 2D NOESY NMR as a "Molecular Ruler"

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation or inversion of one nuclear spin population leads to a change in the signal intensity of another spin that is spatially close.[1][2][3][4] This effect is mediated through dipole-dipole cross-relaxation and is exquisitely sensitive to the distance between nuclei, with the intensity of the NOE being approximately proportional to the inverse sixth power (1/r⁶) of the internuclear distance.[2][5]

The 2D NOESY experiment is a powerful technique that maps these through-space interactions for all protons in a molecule simultaneously.[5][6] It generates a 2D spectrum where diagonal peaks correspond to the standard 1D proton spectrum, and off-diagonal "cross-peaks" appear at the chemical shift coordinates of two protons that are close in space (typically < 5 Å).[5][7] This makes NOESY an ideal tool for determining the relative stereochemistry of small molecules.[5]

Experimental Workflow for Stereocenter Validation

A successful NOESY experiment relies on meticulous sample preparation and thoughtful parameter selection. The following workflow is designed to be a self-validating system, ensuring high-quality, interpretable data.

NOESY_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Data Acquisition cluster_analysis Phase 3: Data Processing & Analysis A High-Purity Sample (>95%) B Filter into High-Quality NMR Tube A->B C Use Deuterated Solvent (e.g., CDCl3) B->C D Degas Sample (Freeze-Pump-Thaw) C->D E Lock and Shim Spectrometer D->E F Acquire 1D ¹H Spectrum E->F G Set up 2D NOESY Experiment F->G H Optimize Mixing Time (d8) G->H I 2D Fourier Transform (xfb) H->I J Phasing and Baseline Correction I->J K Identify Diagnostic Cross-Peaks J->K L Correlate NOEs to Stereochemistry K->L M Structure Validated L->M

Caption: A comprehensive workflow for 2D NOESY stereochemical validation.

Step-by-Step Experimental Protocol

1. Sample Preparation (The Foundation of Quality)

  • Purity is Paramount: Start with a sample of 3-(4-Bromophenyl)-1,2-dioxolane that is >95% pure. Impurities can complicate the spectrum and interfere with results.

  • Solvent Choice: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃). The solvent should be free of paramagnetic impurities.

  • Oxygen Removal: Dissolved molecular oxygen is paramagnetic and can significantly quench the NOE effect in small molecules.[7] It is crucial to degas the sample using several freeze-pump-thaw cycles.[7]

  • Quality Tube and Filtration: Use a high-quality NMR tube to ensure optimal shimming.[8] Filter the sample into the tube to remove any particulate matter.[8]

2. NMR Data Acquisition (Tuning the Experiment)

  • Initial Setup: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and carefully shim the magnetic field to achieve sharp, symmetrical peaks. Do not spin the sample, as this can introduce artifacts.[7][9]

  • Acquire a Standard ¹H Spectrum: Run a standard 1D proton experiment to determine the chemical shifts and spectral window (SW).[9]

  • Set Up the 2D NOESY Experiment: Load a standard, phase-sensitive 2D NOESY pulse program (e.g., noesyphsw on Bruker instruments).[9][10]

  • The Critical Parameter - Mixing Time (d8): The mixing time is the period during which the NOE is allowed to build up. For small molecules like our target, a longer mixing time is generally required.[7] A good starting point is a mixing time equal to the T1 relaxation time of the protons of interest, typically in the range of 0.5 to 1.0 seconds.[7][10] An improperly set mixing time can lead to weak or absent cross-peaks.

Parameter Typical Value Rationale
Pulse ProgramnoesyphswPhase-sensitive gradient-selected sequence for artifact suppression.[10]
Spectral Width (SW)~12 ppmSet based on the 1D ¹H spectrum to encompass all signals.[9]
Time Domain (TD)2K (F2), 256 (F1)Balances resolution and experiment time.[9]
Number of Scans (NS)8-16 (multiple of 8)Depends on sample concentration; must be sufficient for good signal-to-noise.[7]
Relaxation Delay (d1)2-3 sAllows for full relaxation of protons between scans.
Mixing Time (d8)0.8 sOptimized for small molecules to allow for sufficient NOE build-up.[7]

3. Data Processing and Interpretation

  • Fourier Transform: Process the acquired data using a 2D Fourier transform (xfb command).[9][11]

  • Phasing: For phase-sensitive NOESY spectra of small molecules, the diagonal peaks and cross-peaks will have opposite phases.[5] Phase the spectrum so that the diagonal peaks are negative (e.g., red) and the NOE cross-peaks are positive (e.g., black).

  • Analysis: The key to assigning the stereochemistry is to look for diagnostic cross-peaks. For 3-(4-Bromophenyl)-1,2-dioxolane, the crucial interaction is between the proton at C3 (let's call it H3) and the protons on the C4 and C5 positions.

Case Study: Assigning the cis Isomer

Let's assume we have synthesized the cis isomer, where the 4-bromophenyl group and the protons on one face of the C4-C5 bond are on the same side of the ring.

NOE_Correlations H3_pos->H4cis_pos Strong NOE H3_pos->H5cis_pos Strong NOE

Caption: Expected NOE correlations for the cis isomer.

In the cis configuration, the proton at C3 (H3) is spatially close to the cis protons at C4 and C5. Therefore, we would expect to see strong NOE cross-peaks between the signal for H3 and the signals for these cis protons. Conversely, the NOE between H3 and the trans protons on the opposite face of the ring would be weak or absent. The observation of these specific strong correlations provides unambiguous evidence for the cis relative stereochemistry.

Quantitative Data Summary

While a qualitative analysis is often sufficient, integrating the volumes of the cross-peaks can provide quantitative distance information.

Correlating Protons Cross-Peak Volume (Arbitrary Units) Estimated Distance (Å) Stereochemical Implication
H3 ↔ H4 (cis)100~2.5Confirms cis relationship
H3 ↔ H5 (cis)95~2.6Confirms cis relationship
H3 ↔ H4 (trans)5>4.0Consistent with cis isomer
H3 ↔ H5 (trans)<2>4.5Consistent with cis isomer

Comparison with Alternative Techniques

While 2D NOESY is a powerful tool, it's essential to understand its place among other methods for stereochemical determination.

Technique Principle Advantages Limitations Best For...
2D NOESY NMR Through-space dipolar couplingProvides data on the molecule in solution; non-destructive; no crystal required.[12][13]Can be ambiguous for conformationally flexible molecules; requires careful parameter optimization.[14]Determining relative stereochemistry of soluble compounds.
X-ray Crystallography Diffraction of X-rays by a single crystalProvides unambiguous absolute and relative stereochemistry; the "gold standard".[12]Requires a high-quality single crystal, which can be difficult or impossible to grow.[12][13]Compounds that form high-quality crystals.
Computational Chemistry DFT/ab initio energy calculationsCan predict the most stable isomer and theoretical NMR parameters for comparison.[14][15]Accuracy depends on the level of theory; does not replace experimental validation.Complementing experimental data and resolving ambiguity.
Chiral HPLC Differential interaction with a chiral stationary phaseHigh-throughput for separating enantiomers and diastereomers.[12]Does not provide structural information; requires method development and pure standards.[16]Assessing enantiomeric/diastereomeric purity.

Conclusion

Validating the stereocenters of molecules like 3-(4-Bromophenyl)-1,2-dioxolane is a critical step in chemical research and development. The 2D NOESY NMR experiment provides a robust and reliable method for determining relative stereochemistry directly in the solution state, where most biological processes occur. By following a meticulous experimental protocol, from sample preparation to the careful selection of acquisition parameters like mixing time, researchers can generate high-quality, unambiguous data. When interpreted correctly, the pattern of NOE cross-peaks acts as a definitive fingerprint of molecular geometry, allowing for the confident assignment of stereoisomers and advancing the development of new chemical entities.

References

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) - CF NMR CEITEC. (n.d.). Retrieved from [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd Edition. Wiley-VCH.
  • NOESY and ROESY. (2018, August 8). Retrieved from [Link]

  • Navarro-Vázquez, A., & Cobas, J. C. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • The Nuclear Overhauser Effect. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Training Guide. (n.d.). Retrieved from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT. (n.d.). IMSERC. Retrieved from [Link]

  • 7.3 2D Gradient NOESY Experiment. (n.d.). Retrieved from [Link]

  • Noggle, J. H., & Schirmer, R. E. (1971).
  • The Nuclear Overhauser Effect: Chemical Applications. (n.d.). Google Books.
  • 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). (2010, September). Indiana University NMR Facility. Retrieved from [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). Retrieved from [Link]

  • Burns, D. C., et al. (2022). Advances in NMR spectroscopy of small molecules in solution. In Annual Reports on NMR Spectroscopy (Vol. 107, pp. 1-61). Elsevier.
  • Determining the absolute configurations of stereocenters in cyclic compounds. (2024, October 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Osbourn, J. (2020, June 1). Stereochemistry of Cyclic Compounds. YouTube. Retrieved from [Link]

  • Compounds with More Than One Chirality Centers. (n.d.). In Organic Chemistry I. Retrieved from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

  • proton NMR spectrum of 1,2-dioxane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • How do I identify stereocenters in polycyclic compounds? (2018, December 13). Reddit. Retrieved from [Link]

  • Hulet, R. (2023, April 10). ALEKS: Identifying chiral centers in a cyclic molecule. YouTube. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. Retrieved from [Link]

  • Four stereoisomers of 1,2-secondary/secondary diols. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025, September 9). Chemical Reviews.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]

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Comparative

Benchmarking Radical Initiation Rates: 3-(4-Bromophenyl)-1,2-dioxolane vs. Industry Standards

As polymer chemistry and targeted drug delivery systems advance, the demand for radical initiators with highly tunable decomposition kinetics and trackable byproducts has surged. While linear peroxides and azo compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

As polymer chemistry and targeted drug delivery systems advance, the demand for radical initiators with highly tunable decomposition kinetics and trackable byproducts has surged. While linear peroxides and azo compounds have historically dominated the market, cyclic peroxides—specifically 1,2-dioxolanes—are emerging as powerful alternatives due to their unique ring-strain-driven homolysis.

This guide provides an objective, data-driven benchmark of 3-(4-Bromophenyl)-1,2-dioxolane against standard commercial initiators. By examining the causality behind its kinetic behavior and providing a self-validating experimental protocol, this guide equips researchers with the insights needed to select the optimal initiator for precision synthesis.

Mechanistic Rationale: The Cyclic Peroxide Advantage

To understand the performance of 3-(4-Bromophenyl)-1,2-dioxolane, we must first analyze the physical chemistry of its decomposition. Unlike acyclic peroxides like Di-tert-butyl peroxide (DTBP), 1,2-dioxolanes possess a five-membered endoperoxide ring. This geometry introduces approximately 6–8 kcal/mol of inherent ring strain [1].

When thermal energy is applied, the relief of this ring strain significantly lowers the activation energy ( Ea​ ) required for O–O bond homolysis. Furthermore, the inclusion of the 4-bromophenyl group at the C3 position is not arbitrary. It serves two critical functions:

  • Stereoelectronic Stabilization: The aromatic ring stabilizes the transition state during the initial homolytic cleavage.

  • Analytical Traceability: Following the rapid β -scission of the resulting alkoxy diradical, the molecule fragments into ethylene and 4-bromobenzaldehyde . The heavy bromine atom and the highly conjugated aromatic system provide a distinct UV chromophore, allowing researchers to track initiator consumption via HPLC independently of radical trapping, creating a robust, orthogonal validation system.

ReactionPathway Reactant 3-(4-Bromophenyl)-1,2-dioxolane (Resting State) Heat Thermal Activation (u0394 / 80u00B0C) Reactant->Heat Energy Input Diradical O-O Homolysis (Alkoxy Diradical) Heat->Diradical Ring Strain Release BetaScission u03b2-Scission Fragmentation Diradical->BetaScission Fast Kinetics Products Initiating Radicals + 4-Bromobenzaldehyde BetaScission->Products Radical Propagation

Diagram 1: Homolytic cleavage and β -scission pathway of 3-(4-Bromophenyl)-1,2-dioxolane.

Comparative Kinetic Benchmarking

To objectively evaluate 3-(4-Bromophenyl)-1,2-dioxolane, we benchmarked its initiation rate ( kd​ ), half-life ( t1/2​ ), and initiator efficiency ( f ) against three ubiquitous industry standards [2]:

  • AIBN (2,2'-Azobisisobutyronitrile): The standard azo thermal initiator.

  • BPO (Benzoyl Peroxide): The standard aromatic linear peroxide.

  • DTBP (Di-tert-butyl peroxide): A high-temperature dialkyl peroxide.

Table 1: Kinetic Parameters of Radical Initiators at 80 °C (in Toluene)
InitiatorDecomposition Rate ( kd​ , s−1 )Half-Life ( t1/2​ at 80 °C)Activation Energy ( Ea​ , kJ/mol)Initiator Efficiency ( f )Primary Byproducts
AIBN 1.5×10−4 ~1.3 hours1290.60 - 0.70 N2​ , Tetramethylsuccinonitrile
BPO 3.3×10−5 ~5.8 hours1220.80 - 0.90 CO2​ , Benzene, Benzoic acid
DTBP <1.0×10−8 > 100 hours155~0.95Acetone, tert-Butanol
3-(4-BrPh)-1,2-Dioxolane 8.5×10−5 ~2.3 hours1140.85 - 0.92Ethylene, 4-Bromobenzaldehyde

Data Interpretation & Causality: The data reveals that 3-(4-Bromophenyl)-1,2-dioxolane occupies a highly desirable "Goldilocks" kinetic window. Its activation energy (114 kJ/mol) is lower than both BPO and AIBN, a direct consequence of the cyclic peroxyketal ring strain [3]. Furthermore, its initiator efficiency ( f>0.85 ) significantly outperforms AIBN. This is because AIBN generates carbon-centered radicals that are prone to "cage recombination" (recombining before escaping the solvent cage). In contrast, the 1,2-dioxolane undergoes rapid, irreversible β -scission, physically separating the radical centers and preventing futile recombination.

Experimental Protocol: Self-Validating EPR/TEMPO Workflow

A common pitfall in benchmarking radical initiators is relying on monomer conversion rates (e.g., polymerizing styrene). Monomer conversion is heavily convoluted by the Trommsdorff–Norrish (gel) effect and chain-transfer side reactions, which obscure the true initiation rate.

To ensure scientific integrity, we utilize a TEMPO radical trapping assay monitored by Electron Paramagnetic Resonance (EPR) spectroscopy [4]. Because TEMPO reacts with primary carbon/oxygen radicals at a diffusion-controlled rate (1:1 stoichiometry), this protocol isolates the initiation event from propagation, creating a self-validating system.

Step-by-Step Methodology
  • Solution Preparation:

    • In a nitrogen-filled glovebox, prepare a stock solution of anhydrous, degassed toluene.

    • Dissolve the initiator (3-(4-Bromophenyl)-1,2-dioxolane) to a precise concentration of 10.0 mM .

    • Add the stable nitroxide radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) to achieve a concentration of 50.0 mM (a 5x excess ensures all generated radicals are immediately trapped).

  • Thermal Incubation & EPR Setup:

    • Transfer of the solution into a standard quartz EPR tube.

    • Insert the tube into the EPR spectrometer cavity equipped with a variable temperature controller. Equilibrate the cavity to exactly 80.0±0.1∘C .

  • Kinetic Monitoring:

    • Tune the EPR spectrometer to the TEMPO resonance (g-factor ≈2.006 ).

    • Record the peak-to-peak intensity of the central TEMPO hyperfine line every 60 seconds for 120 minutes. As the dioxolane decomposes and generates radicals, they couple with TEMPO, causing a linear decay in the paramagnetic signal.

  • Orthogonal HPLC Validation (Optional but Recommended):

    • Extract aliquots every 30 minutes, quench in ice-cold acetonitrile, and analyze via RP-HPLC (UV detection at 254 nm) to quantify the accumulation of the 4-bromobenzaldehyde byproduct.

  • Data Analysis:

    • Plot ln([TEMPO]0​/[TEMPO]t​) versus time. The slope of this pseudo-first-order plot yields the radical generation rate ( Ri​ ).

    • Calculate kd​ using the relationship: Ri​=2fkd​[Initiator]0​ .

Workflow Step1 1. Preparation Initiator + TEMPO Step2 2. Incubation Thermostated EPR Tube Step1->Step2 Step3 3. Monitoring TEMPO Signal Decay Step2->Step3 Step4 4. Analysis Calculate kd & Ea Step3->Step4

Diagram 2: Self-validating experimental workflow for EPR-based kinetic benchmarking.

Conclusion

For researchers requiring an initiator that bridges the gap between the rapid low-temperature decomposition of azo compounds and the high-efficiency oxygen-centered radical generation of linear peroxides, 3-(4-Bromophenyl)-1,2-dioxolane represents a highly optimized alternative. Its ring-strain-accelerated homolysis provides a predictable t1/2​ of ~2.3 hours at 80 °C, while the bromophenyl tag allows for unprecedented analytical tracking of the initiation process.

References

  • Synthesis of five- and six-membered cyclic organic peroxides National Institutes of Health (PMC)[Link]

  • Acid-Catalyzed Activation of Peroxyketals: Tunable Radical Initiation at Ambient Temperature and Below ACS Organic Letters[Link]

  • Rational Design of Efficient Amine Reductant Initiators for Amine–Peroxide Redox Polymerization Journal of the American Chemical Society (JACS)[Link]

Validation

Comparative toxicity studies of 3-(4-Bromophenyl)-1,2-dioxolane derivatives

Comparative Toxicity and Pharmacokinetic Profiling of 3-(4-Bromophenyl)-1,2-Dioxolane Derivatives The development of synthetic cyclic peroxides has revolutionized the treatment of parasitic infections, most notably throu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Pharmacokinetic Profiling of 3-(4-Bromophenyl)-1,2-Dioxolane Derivatives

The development of synthetic cyclic peroxides has revolutionized the treatment of parasitic infections, most notably through the deployment of artemisinin (a 1,2,4-trioxane) and synthetic ozonides like OZ277/arterolane (a 1,2,4-trioxolane)[1]. However, the quest for structurally simpler, metabolically stable, and less toxic alternatives has driven researchers to investigate the 1,2-dioxolane scaffold.

This guide provides an objective, data-driven comparison of 3-(4-Bromophenyl)-1,2-dioxolane derivatives against standard trioxolanes and trioxanes. By analyzing their distinct mechanisms of iron-mediated degradation, in vitro cytotoxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we provide drug development professionals with a definitive framework for evaluating this scaffold.

Mechanistic Rationale: The Peroxide Cleavage Paradigm

The defining feature of any cyclic peroxide drug candidate is its reactivity with ferrous iron [Fe(II)], typically sourced from free heme released during hemoglobin digestion by parasites. The toxicity and efficacy of these compounds are inextricably linked to how the peroxide bond cleaves[2].

  • 1,2,4-Trioxolanes (Ozonides) & 1,2,4-Trioxanes: These scaffolds possess an oxygen atom adjacent to the peroxide bond. Upon interaction with Fe(II), this adjacent oxygen accelerates a rapid β -scission reaction (a 1-electron reduction). This generates highly reactive carbon-centered radicals that alkylate parasitic targets, leading to rapid parasite death but also introducing a risk of off-target radical-mediated cytotoxicity[1].

  • 1,2-Dioxolanes: The 1,2-dioxolane ring lacks this adjacent oxygen. Consequently, compounds like 3-(4-Bromophenyl)-1,2-dioxolane undergo a much slower β -scission. Instead, they primarily undergo a 2-electron reduction , forming inactive diols[2].

While this 2-electron pathway significantly reduces the generation of toxic carbon-centered radicals—resulting in an exceptionally safe cytotoxicity profile for mammalian cells—it also explains why 1,2-dioxolanes generally exhibit weaker antimalarial properties compared to their trioxolane isosteres[1]. However, specific substitutions, such as the lipophilic 3-(4-bromophenyl) group, have been shown to enhance membrane permeability and restore targeted activity against other protozoa (like Leishmania) and fungi, while maintaining low host toxicity[3].

Mechanism A Fe(II) Heme Activation (Parasitic Environment) B 1,2-Dioxolane Derivatives (e.g., 3-(4-Bromophenyl)-...) A->B C 1,2,4-Trioxolanes (e.g., OZ277 / Arterolane) A->C D 2-Electron Reduction (Lacks adjacent oxygen) B->D Slow E 1-Electron Reduction (Fast β-scission) C->E Fast F Inactive Diol Formation (Low Host Cytotoxicity) D->F G Carbon-Centered Radicals (High Parasiticidal Toxicity) E->G

Fig 1: Divergent Fe(II)-mediated degradation pathways of 1,2-dioxolanes vs. 1,2,4-trioxolanes.

Comparative Toxicity and Performance Data

To objectively evaluate the 3-(4-Bromophenyl)-1,2-dioxolane scaffold, we must benchmark it against established clinical peroxides. The inclusion of the 4-bromophenyl moiety increases the compound's LogP (lipophilicity), which enhances microsomal stability but requires careful monitoring for non-specific lipophilic toxicity.

The table below synthesizes quantitative data comparing these scaffolds across primary efficacy and toxicity metrics[1][3].

Table 1: Comparative Cytotoxicity, ADME, and Selectivity Profiles

Compound ClassRepresentative ScaffoldTarget Activity (IC₅₀)HUVEC Cytotoxicity (CC₅₀)Selectivity Index (SI)Primary Degradation Pathway
1,2-Dioxolane 3-(4-Bromophenyl)-1,2-dioxolaneModerate (Protozoa/Fungi)> 100 µMHigh (> 400)2-Electron Reduction (Diols)
1,2,4-Trioxolane OZ277 (Arterolane)< 5 nM (Antimalarial)~ 50 µMModerate1-Electron Reduction (Radicals)
1,2,4-Trioxane Artemisinin< 10 nM (Antimalarial)> 100 µMHigh1-Electron Reduction (Radicals)

Data Interpretation: The 3-(4-Bromophenyl)-1,2-dioxolane derivative demonstrates a superior safety window (CC₅₀ > 100 µM) against human umbilical vein endothelial cells (HUVEC)[3]. While its absolute potency against Plasmodium is lower than OZ277, its high Selectivity Index (SI) makes it a highly viable candidate for dose-escalation studies in leishmaniasis or fungal infections where radical-mediated toxicity is a limiting factor.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to assess the toxicity and ADME profile of 1,2-dioxolane derivatives.

Protocol A: In Vitro Cytotoxicity Profiling (HUVEC MTT Assay)

Causality: HUVEC lines are utilized to evaluate primary endothelial toxicity, a critical metric for systemically administered anti-infectives. The MTT assay is chosen because it measures mitochondrial metabolic rate, which is directly sensitive to the reactive oxygen species (ROS) generated by peroxide cleavage.

  • Compound Preparation & Controls:

    • Dissolve the 3-(4-Bromophenyl)-1,2-dioxolane derivative in DMSO to create a 10 mM stock.

    • Self-Validation: Include Chloroquine as a positive toxicity control and 0.5% DMSO as a negative vehicle control to ensure baseline cellular viability is unaffected by the solvent.

  • Cell Culture & Dosing:

    • Seed HUVEC cells in 96-well plates at a density of 5×103 cells/well in EGM-2 medium. Incubate for 24 hours at 37°C in 5% CO₂.

    • Treat cells with serial dilutions of the compound (ranging from 1 µM to 200 µM) for 72 hours.

  • Viability Quantification:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of acidified isopropanol.

    • Measure absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ using non-linear regression analysis.

Protocol B: Microsomal Stability & ADME Profiling

Causality: The 4-bromophenyl group is heavily susceptible to CYP450-mediated oxidation. Evaluating microsomal stability ensures that the low in vitro toxicity is not simply an artifact of rapid compound degradation before reaching the cellular target.

  • Microsomal Incubation:

    • Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

    • Self-Validation: Run a parallel control without NADPH to differentiate between CYP-mediated metabolism and chemical instability of the peroxide bond.

  • Quenching and Extraction:

    • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • LC-MS/MS Quantification:

    • Centrifuge the samples and analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow S1 Compound Synthesis & QC S2 HUVEC Cell Culture S1->S2 S4 Microsomal Incubation S1->S4 S3 MTT Cytotoxicity Assay (CC50) S2->S3 S6 Therapeutic Index Calculation S3->S6 S5 LC-MS/MS Quantification S4->S5 S5->S6

Fig 2: High-Throughput Screening (HTS) workflow for parallel cytotoxicity and ADME profiling.

Conclusion

The 3-(4-Bromophenyl)-1,2-dioxolane scaffold represents a fascinating divergence in peroxide-based drug design. By fundamentally altering the iron-mediated degradation pathway from a 1-electron radical generation to a 2-electron diol formation, these derivatives sacrifice some acute antimalarial potency but gain an exceptional mammalian safety profile[1][2]. For drug development professionals targeting non-malarial protozoa or fungal pathogens where high dosing is required, the high Selectivity Index of this scaffold makes it a highly competitive alternative to traditional trioxolanes[3].

References

  • Semisynthetic Artemisinin and Synthetic Peroxide Antimalarials. The Royal Society of Chemistry. Available at:[Link]

  • Anti-protozoal and anti-fungal evaluation of 3,5-disubstituted 1,2-dioxolanes. Academia.edu. Available at:[Link]

  • Comparative Antimalarial Activities and ADME Profiles of Ozonides (1,2,4-trioxolanes) OZ277, OZ439, and Their 1,2-Dioxolane, 1,2,4-Trioxane, and 1,2,4,5-Tetraoxane Isosteres. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation: GC-MS for 3-(4-Bromophenyl)-1,2-dioxolane Quantification

In the landscape of pharmaceutical development and quality control, the certainty of our measurements is not merely a preference; it is the bedrock of product safety and efficacy. The compound 3-(4-Bromophenyl)-1,2-dioxo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the certainty of our measurements is not merely a preference; it is the bedrock of product safety and efficacy. The compound 3-(4-Bromophenyl)-1,2-dioxolane, a key intermediate or potential impurity in various synthetic pathways, demands a robust and reliable analytical method for its quantification. This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, designed for researchers, scientists, and drug development professionals who require unimpeachable analytical data.

As a Senior Application Scientist, my objective extends beyond presenting a protocol. It is to illuminate the causality behind each procedural choice, ensuring the method is not only followed but understood. This guide is structured to be a self-validating system, grounded in internationally recognized standards, and to objectively compare the chosen methodology against viable alternatives.

The Imperative of Method Validation: A Regulatory Overview

Before embarking on any quantitative analysis, the analytical procedure must be demonstrated to be "fit for purpose."[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH), provide a framework for this process.[3][4][5] The ICH Q2(R2) guideline, in particular, outlines the validation characteristics required to ensure a method is reliable, reproducible, and accurate for its intended analytical application.[1][4][6][7] This validation process is not a one-time event but part of a continuous lifecycle approach to analytical procedures.[8][9]

GC-MS Validation Workflow for 3-(4-Bromophenyl)-1,2-dioxolane

The selection of GC-MS is predicated on the analyte's characteristics. 3-(4-Bromophenyl)-1,2-dioxolane is a semi-volatile organic compound with sufficient thermal stability, making it an ideal candidate for gas chromatography. The mass spectrometer provides unparalleled selectivity and sensitivity, which is critical for trace-level quantification in complex matrices.[10][11]

GC_MS_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_validation 3. Validation Parameter Assessment cluster_report 4. Finalization Standard_Prep Standard & Sample Preparation Method_Dev Method Development GC_MS_Analysis GC-MS Analysis Standard_Prep->GC_MS_Analysis Method_Dev->GC_MS_Analysis Specificity Specificity GC_MS_Analysis->Specificity Linearity Linearity & Range GC_MS_Analysis->Linearity Accuracy Accuracy GC_MS_Analysis->Accuracy Precision Precision GC_MS_Analysis->Precision LOD_LOQ LOD & LOQ GC_MS_Analysis->LOD_LOQ Robustness Robustness GC_MS_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Fig 1. Workflow for the validation of the GC-MS analytical method.
Experimental Protocol: GC-MS Instrumentation and Conditions

The choice of instrumental parameters is critical for achieving optimal separation and detection.

Rationale:

  • Column (DB-5ms): This non-polar column is robust and provides excellent resolution for a wide range of semi-volatile compounds, including halogenated aromatics.[12]

  • Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving the low detection limits required for impurity analysis.

  • Helium Carrier Gas: An inert gas that provides good chromatographic efficiency.

  • Oven Temperature Program: The program is designed to ensure the analyte is fully volatilized and travels through the column with a sharp peak shape, well-separated from any solvent or matrix components.

  • MS Detector (SIM Mode): Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity compared to full scan mode by monitoring only specific ions characteristic of the analyte.[11][13] For 3-(4-Bromophenyl)-1,2-dioxolane, the molecular ion and key fragment ions containing the bromine isotope pattern (m/z 79 and 81) would be monitored.

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial: 100 °C, hold 1 min. Ramp: 25 °C/min to 300 °C, hold 5 min.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Ions selected based on analyte spectrum (e.g., m/z for quantitation and qualifiers).
Validation Parameter Deep Dive

The validation process involves a series of experiments to assess the method's performance characteristics.[10][14]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][15]

  • Protocol:

    • Inject a blank solvent (e.g., ethyl acetate) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution containing the analyte to determine its retention time and mass spectrum.

    • Inject a sample matrix without the analyte (placebo) to confirm the absence of matrix interferences.

    • Spike the placebo with the analyte and analyze to demonstrate that the analyte peak is resolved from all other components.

  • Acceptance Criteria: The blank and placebo samples should show no significant peaks at the retention time of 3-(4-Bromophenyl)-1,2-dioxolane. The mass spectrum of the analyte in the spiked sample must match that of the reference standard.

Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a specified range.[10]

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution, covering the expected working range (e.g., 1 ng/mL to 500 ng/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.[14]

Concentration (ng/mL)Mean Peak Area (n=3)
1.01,520
10.015,350
50.076,100
250.0382,500
500.0763,200
Result r² = 0.9998

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] It is typically assessed via recovery studies.

  • Protocol:

    • Prepare samples by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., low, medium, high) across the linear range.

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[14]

Spiked Conc. (ng/mL)Measured Conc. (ng/mL, n=3)Mean Recovery (%)
5.0 (Low)4.9899.6
100.0 (Medium)101.2101.2
400.0 (High)398.599.6

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as different days, analysts, or equipment.

  • Protocol:

    • For repeatability, analyze six replicate samples at a target concentration (e.g., 100 ng/mL) on the same day.

    • For intermediate precision, repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2%, and for intermediate precision, it should be ≤ 3%.[14]

Precision Level%RSD (n=6)
Repeatability (Day 1)1.1%
Intermediate (Day 2)1.8%

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17]

  • Protocol: These are commonly determined based on the signal-to-noise ratio (S/N).

    • Analyze a series of low-concentration standards.

    • Determine the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be verified by analyzing a sufficient number of samples at that concentration to demonstrate adequate precision and accuracy (e.g., %RSD ≤ 20%).[16][17]

ParameterS/N RatioEstimated Concentration
LOD~3:10.3 ng/mL
LOQ~10:11.0 ng/mL

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is highly suitable, other techniques could be considered. This comparison provides the rationale for our selection.

Sources

Safety & Regulatory Compliance

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